Phenylpyruvic acid
描述
属性
IUPAC Name |
2-oxo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMPGBKDVTSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |
| Record name | Phenylpyruvic acid | |
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DSSTOX Substance ID |
DTXSID1042281 | |
| Record name | Phenylpyruvic acid | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |
| Record name | Phenylpyruvic acid | |
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| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 2-Oxo-3-phenylpropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
112 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxo-3-phenylpropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
156-06-9 | |
| Record name | Phenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylpyruvic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpyruvic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03884 | |
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| Record name | Benzenepropanoic acid, .alpha.-oxo- | |
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| Record name | Phenylpyruvic acid | |
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| Record name | 3-phenylpyruvic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |
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| Record name | PHENYLPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |
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| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Phenylpyruvic Acid in Phenylalanine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of phenylpyruvic acid's role within the broader context of phenylalanine metabolism. Phenylalanine is an essential amino acid, and its metabolic pathways are critical for normal physiological function. Disruptions in these pathways, particularly the accumulation of phenylalanine and its metabolites like this compound, are central to the pathophysiology of the genetic disorder Phenylketonuria (PKU). This document details the biochemical pathways, presents quantitative data on metabolites and enzyme kinetics, outlines relevant experimental protocols, and discusses the implications for therapeutic drug development.
Core Biochemical Pathways
Under normal physiological conditions, the primary metabolic route for the essential amino acid L-phenylalanine is its irreversible hydroxylation to L-tyrosine. This reaction is catalyzed by the hepatic enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor.[1][2] Tyrosine is then used in the synthesis of proteins and important molecules like dopamine, norepinephrine, and melanin.[3]
A secondary, and typically minor, metabolic pathway for phenylalanine is its transamination to form this compound (also known as phenylpyruvate).[3][4] This reaction is catalyzed by phenylalanine aminotransferase.[2] In a healthy state, the flux through this pathway is minimal.
The Metabolic Shift in Phenylketonuria (PKU)
Phenylketonuria is an autosomal recessive inborn error of metabolism caused by mutations in the PAH gene, leading to a deficiency or complete absence of functional phenylalanine hydroxylase enzyme.[5][6][7] When PAH activity is compromised, the primary conversion pathway to tyrosine is blocked. This leads to a massive accumulation of phenylalanine in the blood and other tissues.[1]
The high concentration of phenylalanine substrate forces the metabolism through the alternative transamination pathway, resulting in a significant overproduction and accumulation of this compound.[4][5] this compound is then further converted to other metabolites, including phenyllactic acid and phenylacetic acid. It is the buildup of phenylalanine itself and these metabolites, particularly this compound, that is responsible for the severe neurotoxicity and cognitive impairment characteristic of untreated PKU.[1]
Quantitative Data Presentation
The metabolic shift in PKU results in dramatic changes in the concentrations of phenylalanine and its derivatives, as well as altered enzyme kinetics.
Metabolite Concentrations
The following table summarizes the typical concentrations of phenylalanine and this compound in healthy individuals versus those with classic PKU.
| Metabolite | Fluid | Healthy Individual Concentration | Classic PKU Concentration (Untreated) |
| Phenylalanine | Blood Plasma | 35–120 µmol/L[6] | >1200 µmol/L[6][7] |
| This compound | Urine | Not typically detected | Significantly elevated; gives urine a "musty odor"[5][8] |
Note: Quantitative plasma or CSF values for this compound are not commonly reported, as it is rapidly metabolized and/or excreted in the urine. Its presence in urine is a key diagnostic marker.[8]
Enzyme Kinetics
The activities of phenylalanine hydroxylase (PAH) and phenylalanine aminotransferase are central to the metabolic fate of phenylalanine.
| Enzyme | Parameter | Value | Conditions |
| Human Phenylalanine Hydroxylase (PAH) | Km (for Phenylalanine) | 0.51 mM[9] | Recombinant human PAH, 37°C, with BH4 |
| Ka (for Phenylalanine as activator) | 0.54 mM[9] | Recombinant human PAH, 37°C, with BH4 | |
| Kd (for BH4) | 65 µM[10] | Truncated rat liver PAH | |
| Kd (for Phenylalanine, to E-BH4 complex) | 130 µM[10] | Truncated rat liver PAH | |
| Human Phenylalanine Aminotransferase | Km (for Phenylalanine) | 1.37 ± 0.14 mM[9] | Estimated from phenylalanine-loading tests in classic PKU patients |
Toxicological Data for this compound
While a specific IC50 value for neurotoxicity is not consistently defined, in vitro and in vivo studies have quantified the detrimental effects of this compound (PPA).
| System | Effect | Concentration / Dose |
| Rat Brain Homogenates | Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) activity | 0.6 mM and 1.2 mM[11][12] |
| Human Astrocytoma Cells (1321N1) | No significant cytotoxicity observed | Up to 5 mM[13] |
| Neonatal Mice | Induction of necrotic neural damage in hippocampal regions | 2.5 mg/g body weight (single injection)[14] |
Therapeutic Efficacy Data
Drug development for PKU aims to reduce the high levels of blood phenylalanine.
| Therapy Agent | Mechanism of Action | Reported Efficacy |
| Sapropterin Dihydrochloride | Synthetic form of the BH4 cofactor; enhances residual PAH activity.[6] | Reduces blood Phe by ~225 µmol/L in responsive patients with high baseline levels.[15] |
| Sepiapterin (PTC923) | Precursor to BH4; enhances intracellular BH4 levels and may act as a chaperone for PAH.[5] | 63% mean reduction in blood Phe levels over 6 weeks in a Phase 3 trial.[16] |
Experimental Protocols
Accurate quantification of phenylalanine and its metabolites is crucial for diagnosing and monitoring PKU, as well as for research and drug development.
Protocol for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a representative method for the analysis of organic acids, including this compound, in urine. The method involves extraction, derivatization to make the analyte volatile, and subsequent GC-MS analysis.[16][17][18]
1. Sample Preparation (Urine)
-
Normalization: Determine the creatinine (B1669602) concentration of the urine sample. To standardize the extraction, adjust the volume of urine used to be equivalent to a nominal creatinine value (e.g., 1 µmol). For example, if a sample has a creatinine of 2 mmol/L, use 0.5 mL of urine.[19]
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of an organic acid not typically present) to the normalized urine sample. This accounts for variability during sample preparation.[19]
-
Acidification: Acidify the sample with HCl to a pH of ~1.[17]
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2.5 mL of ethyl acetate, followed by 2.5 mL of diethyl ether). Vortex vigorously.[17]
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction for a second time and combine the organic phases.[16]
2. Derivatization
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at ambient temperature or slightly elevated (e.g., 40°C).[17]
-
Oximation: To stabilize the keto group of this compound, add an oximation reagent (e.g., 40 µL of methoxyamine hydrochloride in pyridine) to the dried residue. Incubate at 60°C for 30 minutes. This step converts the keto acid to a more stable oxime derivative.[16][19]
-
Silylation: Add a silylating agent (e.g., 75 µL of BSTFA with 1% TMCS) to the sample. Cap the vial tightly and incubate at 75°C for 30 minutes. This step replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte for gas chromatography.[17]
3. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
- Column: Use a suitable capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Start at an initial oven temperature (e.g., 80°C, hold for 5 min), then ramp at a set rate (e.g., 8°C/min) to a final temperature (e.g., 280°C, hold for 10 min).[17]
-
Mass Spectrometry:
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Operate in either full scan mode (to identify unknown compounds) or Selected Ion Monitoring (SIM) mode (for targeted quantification of known analytes like the PPA-derivative) for higher sensitivity.[19]
4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.
Implications for Drug Development
The central role of this compound and its precursor, phenylalanine, in the pathophysiology of PKU makes this metabolic pathway a primary target for therapeutic intervention. Drug development strategies focus on several key areas:
-
Enhancing Residual Enzyme Activity: For patients with some residual PAH function, pharmacological chaperones or cofactors can be effective. Sapropterin dihydrochloride, a synthetic form of BH4, works by this mechanism to lower phenylalanine levels in a subset of patients.[6]
-
Enzyme Substitution Therapy: This approach aims to introduce an alternative enzyme that can break down phenylalanine. Phenylalanine ammonia-lyase (PAL) is an enzyme that converts phenylalanine to non-toxic metabolites and is the basis for therapies like pegvaliase.[20]
-
Gene Therapy: The ultimate goal of gene therapy is to deliver a functional copy of the PAH gene to liver cells, thereby restoring the body's natural ability to metabolize phenylalanine and preventing the formation of this compound.
-
Substrate Reduction Therapy: Another strategy involves reducing the absorption of phenylalanine from the gut or increasing its excretion, thereby lowering the substrate available for conversion into this compound.
Understanding the precise kinetics and toxicological impact of this compound is essential for evaluating the efficacy of these novel therapies and for developing new biomarkers to monitor disease progression and treatment response.
References
- 1. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 6. Phenylketonuria (PKU): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beta-Phenylpyruvate induces long-term neurobehavioral damage and brain necrosis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
- 17. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. metbio.net [metbio.net]
- 20. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phenylpyruvic Acid Biosynthesis Pathway in Microbes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial biosynthesis of phenylpyruvic acid, a key intermediate in the production of the aromatic amino acid L-phenylalanine (B559525) and a valuable precursor for various pharmaceuticals and fine chemicals. This document details the core metabolic pathways, regulatory mechanisms, quantitative production data, and essential experimental protocols.
The Core Biosynthetic Route: The Shikimate Pathway
In the majority of microorganisms, this compound is synthesized as the penultimate precursor to L-phenylalanine via the highly conserved shikimate pathway .[1] This seven-step enzymatic pathway converts central carbon metabolites, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1]
The biosynthesis of this compound from chorismate involves two key enzymatic steps:
-
Chorismate to Prephenate: The enzyme chorismate mutase (encoded by the pheA gene in E. coli) catalyzes the Claisen rearrangement of chorismate to prephenate.[2][3]
-
Prephenate to this compound: Subsequently, prephenate dehydratase (also encoded by the bifunctional pheA gene in E. coli) catalyzes the dehydration and decarboxylation of prephenate to yield this compound.[4]
Finally, this compound is typically transaminated to produce L-phenylalanine. However, for the production of this compound as a final product, this last step is often a target for metabolic engineering.
Pathway Visualization
Regulation of this compound Biosynthesis
The biosynthesis of aromatic amino acids is energetically expensive, and thus, tightly regulated at both the genetic and enzymatic levels to prevent overproduction.
Transcriptional Regulation in E. coli
In Escherichia coli, the primary regulatory control of phenylalanine biosynthesis occurs at the transcriptional level of the pheA operon .[5][6] This regulation is mediated by an attenuation mechanism . The expression of pheA is controlled by the availability of charged phenylalanyl-tRNA. When levels are low, transcription proceeds through the attenuator region, leading to the synthesis of chorismate mutase and prephenate dehydratase. Conversely, high levels of charged phenylalanyl-tRNA promote the formation of a terminator hairpin, halting transcription.[7]
The pheR gene product, which is tRNAPhe, plays a crucial role in this process. Mutations in pheR can lead to decreased levels of charged tRNAPhe, resulting in the derepression of the pheA operon.[7]
Allosteric Feedback Inhibition
A more immediate level of control is exerted through allosteric feedback inhibition of key enzymes by the final product, L-phenylalanine. In E. coli, the bifunctional enzyme chorismate mutase-prephenate dehydratase (PheA) is allosterically inhibited by L-phenylalanine.[8][9] This inhibition is achieved through the binding of phenylalanine to a regulatory site on the enzyme, which induces a conformational change that reduces its catalytic activity.[9] Tyrosine and tryptophan can also exert feedback inhibition on the initial enzyme of the shikimate pathway, DAHP synthase, further controlling the carbon flux into aromatic amino acid biosynthesis.
Quantitative Data on this compound Production
Metabolic engineering efforts have focused on overproducing this compound by deregulating the biosynthetic pathway and redirecting carbon flux. The following tables summarize key quantitative data from various studies.
Table 1: this compound Production in Engineered Microbes
| Microorganism | Engineering Strategy | Titer (g/L) | Substrate | Reference |
| Escherichia coli | Overexpression of L-amino acid deaminase (L-AAD) from Proteus mirabilis | 3.3 ± 0.2 | L-phenylalanine | [10] |
| Escherichia coli | Knockout of three aminotransferase genes, overexpression of L-AAD | 3.9 ± 0.1 | L-phenylalanine | [11] |
| Escherichia coli | Engineered L-AAD (triple mutant) | 10.0 ± 0.4 | L-phenylalanine | [11] |
| Escherichia coli | Fed-batch biotransformation with engineered L-AAD | 21 ± 1.8 | L-phenylalanine | [11] |
| Escherichia coli | Chromosomally engineered with multiple copies of pmLAAD | 19.14 | L-phenylalanine | [12] |
| Escherichia coli | Symbiotic plasmid system with aadL | 18.7 | L-phenylalanine | [13][14] |
| Proteus vulgaris | Optimized submerged fermentation | 1.349 | Glucose, yeast extract, L-phenylalanine | [1][15] |
Table 2: Fermentation and Biotransformation Conditions for this compound Production
| Microorganism | Temperature (°C) | pH | Aeration (vvm) | Key Media Components | Reference |
| Proteus vulgaris | 34.5 | 5.12 | 0.5 | 119 g/L glucose, 3.68 g/L yeast extract, 14.84 g/L L-phenylalanine | [15] |
| Engineered E. coli | 35 (growing cells), 40 (resting cells) | 7.0 (growing), 8.0 (resting) | 1.5 (resting cells) | L-phenylalanine (20-30 g/L) | [10] |
Experimental Protocols
Chorismate Mutase Activity Assay
This protocol is adapted from methods described for assaying chorismate mutase activity by monitoring the formation of phenylpyruvate from prephenate.[16][17]
Principle: Chorismate is enzymatically converted to prephenate by chorismate mutase. The reaction is stopped, and prephenate is then acid-converted to phenylpyruvate, which can be quantified spectrophotometrically.
Materials:
-
Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.5)
-
Enzyme extract or purified chorismate mutase
-
1 N HCl
-
2.5 N NaOH
-
Spectrophotometer
Procedure:
-
Pre-incubate 0.4 mL of the chorismate solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the enzymatic reaction by adding 100 µL of 1 N HCl.
-
Incubate at 37°C for 15 minutes to facilitate the non-enzymatic conversion of prephenate to this compound.
-
Add 700 µL of 2.5 N NaOH to develop the phenylpyruvate chromophore.
-
Measure the absorbance at 320 nm.
-
A blank reaction without the enzyme should be run to account for the spontaneous conversion of chorismate.
Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound in biological samples using reverse-phase high-performance liquid chromatography (HPLC).[18][19][20]
Principle: this compound is separated from other components in a sample by reverse-phase chromatography and detected by its UV absorbance.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[20]
-
This compound standard solutions
-
Sample preparation reagents (e.g., for protein precipitation)
Procedure:
-
Sample Preparation:
-
Centrifuge microbial culture samples to pellet cells.
-
Filter the supernatant through a 0.22 µm filter.
-
If necessary, perform protein precipitation (e.g., with acetonitrile or perchloric acid) for intracellular samples.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample.
-
Run the analysis using an isocratic or gradient elution method.
-
Detect this compound by monitoring the absorbance at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Microbial Fermentation for this compound Production
This protocol provides a general framework for the production of this compound using microbial fermentation, based on optimized conditions for Proteus vulgaris.[1][15][21]
Materials:
-
Bioreactor (e.g., 2-L)
-
Fermentation medium (see Table 2 for an example)
-
Inoculum culture of the production strain
-
pH probe and controller
-
Dissolved oxygen probe
-
Temperature controller
Procedure:
-
Prepare and sterilize the fermentation medium in the bioreactor.
-
Inoculate the bioreactor with a seed culture of the microbial strain.
-
Maintain the fermentation at the desired temperature, pH, and aeration rate (refer to Table 2 for optimized parameters).
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production by taking samples at regular intervals for HPLC analysis.
-
For fed-batch processes, feed additional substrates (e.g., glucose, L-phenylalanine) to maintain optimal production conditions.
-
Harvest the culture and separate the this compound from the fermentation broth.
This guide provides a foundational understanding of the microbial biosynthesis of this compound. For more specific applications, further optimization of microbial strains, fermentation conditions, and downstream processing will be necessary. The provided protocols and data serve as a starting point for research and development in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prephenate Dehydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of pheA expression by the pheR product in Escherichia coli is mediated through attenuation of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chorismate mutase-prephenate dehydratase. Phenylalanine-induced dimerization and its relationship to feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of this compound (PPA) pathway engineering and molecular engineering of L-amino acid deaminase improves PPA production with an Escherichia coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of this compound from l-phenylalanine using chromosomally engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering Escherichia coli with a symbiotic plasmid for the production of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Engineering Escherichia coli with a symbiotic plasmid for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Determination of alpha-keto acids including this compound in human plasma by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. akjournals.com [akjournals.com]
Phenylpyruvic Acid: A Core Biomarker for Phenylketonuria - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize the essential amino acid phenylalanine. This technical guide provides an in-depth exploration of phenylpyruvic acid (PPA), a key biomarker for the diagnosis and monitoring of PKU. We will delve into the biochemical basis of PPA formation, its pathophysiological role, and detailed methodologies for its detection and quantification in biological matrices. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development, offering a deeper understanding of PPA's significance in PKU.
Introduction: The Biochemical Basis of Phenylketonuria and the Role of this compound
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2][3] In healthy individuals, PAH catalyzes the conversion of phenylalanine to tyrosine. However, in individuals with PKU, the deficiency or absence of functional PAH leads to a buildup of phenylalanine in the blood and other tissues.[1][2][3]
When phenylalanine concentrations exceed the capacity of the primary metabolic pathway, alternative routes are activated. One such pathway is the transamination of phenylalanine to this compound.[4] The accumulation of both phenylalanine and its metabolites, including PPA, is central to the pathophysiology of PKU, leading to severe neurological damage if left untreated.[4]
This compound as a Biomarker for PKU
The presence of elevated levels of this compound in the urine and blood is a hallmark of PKU.[1][5] In healthy individuals, PPA is typically absent or present at very low, often undetectable, concentrations. Its accumulation is directly linked to the hyperphenylalaninemia characteristic of PKU, making it a reliable biomarker for diagnosis and for monitoring dietary therapy adherence.
Quantitative Data
The following table summarizes the quantitative levels of this compound and phenylalanine in healthy individuals and patients with different classifications of phenylketonuria.
| Analyte | Matrix | Population | Concentration Range |
| This compound | Plasma | Healthy/Non-PKU | Not Detected |
| Plasma | Classical PKU (untreated) | 0.10 - 1.68 mg/100 ml (mean 0.84 mg/100 ml) | |
| Urine | Healthy | Very low to undetectable | |
| Urine | PKU | Elevated, presence is a key diagnostic feature | |
| Phenylalanine | Plasma | Healthy Neonates | < 150 µmol/L |
| Plasma | Healthy Older Children/Adults | < 120 µmol/L | |
| Plasma | Mild Hyperphenylalaninemia (HPA) | 120 - 360 µmol/L | |
| Plasma | Mild PKU | 600 - 1200 µmol/L | |
| Plasma | Classical PKU | > 1200 µmol/L |
Signaling Pathways and Pathophysiology
The accumulation of phenylalanine and its metabolites, including this compound, disrupts normal cellular function, particularly in the brain. The high levels of these compounds are neurotoxic and interfere with various signaling pathways.
References
An In-depth Technical Guide on the Chemical Properties and Stability of Phenylpyruvic Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyruvic acid (PPA), a key intermediate in phenylalanine metabolism, is a molecule of significant interest in biomedical research and drug development, particularly in the context of phenylketonuria (PKU). Understanding its chemical behavior and stability in aqueous environments is crucial for the development of analytical methods, formulation of therapeutic agents, and interpretation of biological studies. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound in aqueous solutions. It details the compound's physicochemical characteristics, explores its degradation pathways under various stress conditions, and outlines experimental protocols for its stability assessment.
Chemical and Physical Properties of this compound
This compound (2-oxo-3-phenylpropanoic acid) is an alpha-keto acid with the chemical formula C₉H₈O₃. Its structure, featuring a phenyl group attached to a pyruvic acid moiety, dictates its chemical reactivity and physical properties. In aqueous solution, PPA exists in a dynamic equilibrium between its keto and enol tautomers, with the keto form being predominant.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 155 °C (decomposes) | [3] |
| pKa (Strongest Acidic) | 3.33 (Predicted) | [4] |
| Aqueous Solubility | Soluble | [2] |
| UV/Vis. λmax | 289 nm | [5] |
Table 1: Physicochemical Properties of this compound
Stability of this compound in Aqueous Solution
The stability of PPA in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways for PPA are oxidation and decarboxylation.
Effect of pH
Effect of Temperature
Temperature significantly impacts the stability of PPA. As with most chemical reactions, the rate of degradation increases with temperature. It is crucial to control the temperature during storage and analysis of PPA solutions to ensure accurate and reproducible results.
Photostability
This compound is susceptible to degradation upon exposure to light, particularly UV radiation. Photolysis can lead to the formation of various degradation products. Therefore, it is recommended to protect PPA solutions from light during storage and handling.
Oxidative Degradation
PPA is prone to oxidative degradation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents. The aerobic oxidation of this compound can yield products such as benzaldehyde (B42025) and oxalate.[6]
Degradation Pathways
The degradation of this compound in aqueous solution can proceed through several pathways, primarily influenced by the specific stress conditions applied.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
| Stress Condition | Reagent/Condition | Duration | Analysis |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24, 48, 72 h | Neutralize with 0.1 M NaOH, dilute, and analyze by HPLC. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 4, 8 h | Neutralize with 0.1 M HCl, dilute, and analyze by HPLC. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24, 48, 72 h | Dilute and analyze by HPLC. |
| Thermal Degradation | 80 °C (solid and solution) | 24, 48, 72 h | Dissolve/dilute and analyze by HPLC. |
| Photodegradation | Exposure to light (ICH Q1B) in a photostability chamber | As per ICH Q1B | Dissolve/dilute and analyze by HPLC. A dark control should be used. |
Table 2: Typical Conditions for a Forced Degradation Study of this compound
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate PPA from its degradation products. A typical reverse-phase HPLC method is described below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 289 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Table 3: Example of a Stability-Indicating HPLC Method for this compound
Sample Preparation for HPLC Analysis:
-
Accurately weigh and dissolve an appropriate amount of the PPA sample in the diluent to obtain a stock solution.
-
For stability samples, withdraw an aliquot at each time point.
-
If necessary, neutralize the acid or base-stressed samples.
-
Dilute the samples with the diluent to a final concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Conclusion
This compound is a relatively unstable compound in aqueous solutions, susceptible to degradation via oxidation and decarboxylation. Its stability is significantly influenced by pH, temperature, and light. This technical guide has summarized the key chemical properties of PPA and provided a framework for assessing its stability. The outlined forced degradation study protocol and the example stability-indicating HPLC method offer a starting point for researchers and drug development professionals to design and execute robust stability studies for this compound. Further investigation into the detailed kinetics of degradation under various conditions would provide a more complete understanding of its stability profile.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 3. This compound – preparation and application - Georganics [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
Phenylpyruvic Acid and its Role in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine. This leads to the accumulation of phenylalanine and its metabolites, including phenylpyruvic acid (PPA), in the blood and brain.[1] The buildup of these substances is neurotoxic and results in severe neurological damage if left untreated.[2] This technical guide provides an in-depth overview of the involvement of this compound in the pathophysiology of neurological disorders, with a primary focus on PKU. It details the biochemical pathways, mechanisms of neurotoxicity, and current experimental models. Furthermore, this guide presents quantitative data on the effects of PPA, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in drug development.
Introduction: The Central Role of this compound in Phenylketonuria
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[2][3] PAH is responsible for converting phenylalanine to tyrosine. In the absence of functional PAH, phenylalanine accumulates and is alternatively metabolized into phenylketones, such as this compound, which are excreted in the urine.[2][4] The accumulation of both phenylalanine and this compound in the brain is a key contributor to the neurological manifestations of PKU, which include intellectual disability, seizures, and behavioral problems.[2][5]
Biochemical Pathways and Mechanisms of Neurotoxicity
The primary mechanism of neurological damage in PKU is the toxic effect of high concentrations of phenylalanine and its metabolites on the central nervous system.[1] this compound, a keto acid, is a significant contributor to this neurotoxicity through several proposed mechanisms.[1][6]
Impaired Neurotransmitter Synthesis
High levels of phenylalanine in the brain compete with other large neutral amino acids (LNAAs), such as tyrosine and tryptophan, for transport across the blood-brain barrier.[4] Tyrosine and tryptophan are precursors for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and serotonin.[1][7] Reduced availability of these precursors leads to decreased neurotransmitter production, disrupting normal brain function, which can affect mood, learning, memory, and motivation.[8][9]
Oxidative Stress
There is growing evidence that oxidative stress plays a significant role in the pathophysiology of PKU.[10][11] Both phenylalanine and this compound have been shown to induce the production of reactive oxygen species (ROS) and decrease the levels of antioxidants, such as glutathione, in the brain.[12][13][14] This imbalance leads to oxidative damage to lipids, proteins, and DNA, contributing to neuronal dysfunction and death.[15][16] this compound, in particular, has been shown to inhibit the activity of glucose-6-phosphate dehydrogenase, a key enzyme in the production of NADPH, which is essential for regenerating the brain's primary antioxidant, glutathione.[17]
Mitochondrial Dysfunction
Mitochondria are crucial for neuronal function due to the high energy demand of the brain.[18] this compound has been shown to impair mitochondrial function by inhibiting key enzymes in cellular respiration, such as pyruvate (B1213749) carboxylase and the pyruvate dehydrogenase complex.[12][19][20] This inhibition disrupts energy metabolism, leading to reduced ATP production and increased oxidative stress, further contributing to neurodegeneration.[6]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the concentrations of this compound and its effects on key biochemical parameters in the context of PKU.
Table 1: Phenylalanine and this compound Concentrations in PKU
| Analyte | Sample Type | Condition | Concentration (µmol/L) | Reference |
| Phenylalanine | Plasma | PKU (untreated) | >1200 | [6] |
| Phenylalanine | Plasma | PKU (treated) | 120-360 | [21] |
| Phenylalanine | Brain | PKU Mouse Model | ~1800 | [7] |
| This compound | Urine | PKU | Elevated | [2][4] |
| This compound | Serum | PKU | Elevated | [1] |
Table 2: Effect of this compound on Enzyme Activity
| Enzyme | Source | PPA Concentration | % Inhibition | Reference |
| Pyruvate Kinase | Human Brain | Not specified | Competitive Inhibition | [21][22] |
| Hexokinase | Human Brain | Not specified | Inhibition | [21][22] |
| Pyruvate Carboxylase | Rat Brain Mitochondria | Dependent on pyruvate concentration | 50% | [19][20] |
| Glucose-6-Phosphate Dehydrogenase | Rat Brain Homogenate | 0.6 mM | Significant reduction | [17] |
| Pyruvate Dehydrogenase Complex | Rat Brain Mitochondria | < 2 mM | No significant inhibition | [12][23] |
Table 3: this compound and Oxidative Stress Markers
| Marker | Model System | PPA Treatment | Observation | Reference |
| Lipid Peroxidation (TBA-RS) | Rat Cerebral Cortex | In vitro | Increased | [13][24] |
| Glutathione (GSH) | Rat Hippocampus & Cerebral Cortex | In vitro (with Phe) | Decreased | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Induction of Hyperphenylalaninemia in Mice
This protocol describes a method to induce high levels of phenylalanine in mice to model PKU.
Materials:
-
L-phenylalanine (Sigma-Aldrich)
-
L-ethionine (Sigma-Aldrich)
-
Standard mouse chow
-
Drinking water
Procedure:
-
Prepare a diet containing 3% (w/w) L-phenylalanine and 0.1-0.3% (w/w) L-ethionine mixed into standard mouse chow.[25]
-
Provide the experimental diet and drinking water ad libitum to female NMRI mice.[25]
-
House the mice under standard laboratory conditions.
-
Monitor body weight and food intake regularly.
-
Collect blood samples at desired time points to measure phenylalanine levels.
-
Urine can be collected to measure this compound excretion.[25]
Analysis of this compound in Urine by HPLC
This protocol outlines a method for the sensitive detection of this compound in urine samples.
Materials:
-
Urine sample
-
Ethyl acetate (B1210297)
-
4'-hydrazino-2-stilbazole
-
Methanol
-
Reversed-phase HPLC column (e.g., µBondapak Phenyl)
-
HPLC system with a fluorescence detector
Procedure:
-
Extract the urine sample with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness.
-
Reconstitute the residue in aqueous methanol.
-
Add 4'-hydrazino-2-stilbazole to the reconstituted sample to form a fluorescent hydrazone derivative of this compound.[26]
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a reversed-phase column.
-
Detect the fluorescent hydrazone using a fluorescence detector.
-
Quantify the amount of this compound based on a standard curve. The lower limit of detection is approximately 25 pmol in a 0.2 ml urine sample.[26]
Measurement of Oxidative Stress Markers in Brain Tissue
This protocol describes a general approach to assess oxidative stress in brain tissue.
Materials:
-
Brain tissue homogenate
-
Assay kits for specific markers (e.g., MDA, 8-OHdG, 3-nitrotyrosine)
-
Spectrophotometer or ELISA plate reader
Procedure:
-
Lipid Peroxidation (Malondialdehyde - MDA):
-
Use a colorimetric assay with thiobarbituric acid (TBARS assay).[10]
-
Alternatively, use a competitive ELISA kit for MDA.
-
-
DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG):
-
Use immunohistochemistry on fixed tissue sections.[10]
-
Alternatively, use an ELISA-based kit for quantification in tissue lysates.
-
-
Protein Nitration (3-nitrotyrosine):
Assessment of Mitochondrial Function in Brain Tissue
This protocol provides a method to measure mitochondrial respiration in isolated brain tissue.
Materials:
-
Freshly dissected brain tissue (e.g., hippocampus, cortex)
-
Mitochondrial isolation buffer
-
Respirometer (e.g., Seahorse XF Analyzer or Hansatech Oxytherm)
-
Substrates and inhibitors of the electron transport chain (e.g., pyruvate, ADP, oligomycin, FCCP, antimycin A)
Procedure:
-
Dissect the brain region of interest in ice-cold buffer.
-
Homogenize the tissue gently to release mitochondria.
-
Isolate mitochondria by differential centrifugation.[28][29]
-
Resuspend the mitochondrial pellet in a suitable respiration buffer.
-
Measure the oxygen consumption rate (OCR) using a respirometer.[2][30]
-
Sequentially inject substrates and inhibitors to assess different parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[2][30]
Quantification of Neurotransmitters in Mouse Brain Tissue
This protocol describes a method for measuring neurotransmitter levels in specific brain regions using LC-MS/MS.
Materials:
-
Dissected mouse brain regions (e.g., striatum, hippocampus)
-
Internal standards (isotopically labeled neurotransmitters)
-
LC-MS/MS system
Procedure:
-
Rapidly dissect the brain regions on an ice bath.[1]
-
Homogenize the tissue in acetonitrile containing internal standards.[1]
-
Extract the neurotransmitters by sonication.
-
Centrifuge the homogenate to pellet proteins.[1]
-
Analyze the supernatant using an LC-MS/MS system.
-
Separate the neurotransmitters using a suitable chromatography column (e.g., HILIC or C18).[1][31]
-
Quantify the neurotransmitters based on their mass-to-charge ratio and the signal from the internal standards.[3][31]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
References
- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. zivak.com [zivak.com]
- 5. Correlations of blood and brain biochemistry in phenylketonuria: Results from the Pah-enu2 PKU mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PHE in the brain - BioMarin PKU DSE Patient EN-US [pku.biomarin.com]
- 9. neurology.org [neurology.org]
- 10. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress in Phenylketonuria: What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newly validated biomarkers of brain damage may shed light into the role of oxidative stress in the pathophysiology of neurocognitive impairment in dietary restricted phenylketonuria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial dysfunction in cognitive neurodevelopmental disorders: Cause or effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Induction of hyperphenylalaninemia in mice by ethionine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Isolation and Functional Assessment of Mitochondria from Small Amounts of Mouse Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Functional mitochondrial analysis in acute brain sections from adult rats reveals mitochondrial dysfunction in a rat model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Ubiquitous Yet Elusive: A Technical Guide to the Natural Occurrence of Phenylpyruvic Acid in Biological Systems
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyruvic acid (PPA), a keto acid derived from the amino acid phenylalanine, is a molecule of significant interest across various biological disciplines. While prominently known for its accumulation in the genetic disorder phenylketonuria (PKU), its natural occurrence and functional roles extend to a diverse range of organisms, including animals, plants, and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, its physiological and pathological significance, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this intriguing molecule.
Natural Occurrence and Quantitative Levels of this compound
This compound is a catabolic byproduct of phenylalanine metabolism.[1] Under normal physiological conditions, its levels in most biological fluids and tissues are very low.[1][2] However, it is a key intermediate in certain metabolic pathways and can be produced by various organisms.
In Animals
In healthy animals, this compound is present at trace concentrations as an intermediate in phenylalanine metabolism.[1] The primary route of phenylalanine metabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[3] When this pathway is saturated or impaired, phenylalanine can be transaminated to form this compound.[4]
| Biological System | Tissue/Fluid | Concentration Range | Species | Citation |
| Healthy Mammal | Rat Liver | 2.1 ± 1.1 µmol/kg | Rattus norvegicus | [5] |
| Healthy Mammal | Rat Kidney | 1.8 ± 0.4 µmol/kg | Rattus norvegicus | [5] |
| Healthy Mammal | Rat Brain | 3.3 ± 0.6 µmol/kg | Rattus norvegicus | [5] |
| Healthy Human | Urine | 0 - 2 mmol/mol creatinine | Homo sapiens | [2] |
Table 1: Quantitative data of this compound in healthy animal tissues.
In the context of the human genetic disorder phenylketonuria (PKU), a deficiency in the PAH enzyme leads to a massive accumulation of phenylalanine and, consequently, high levels of this compound in the blood and urine.[4][6] This accumulation is the hallmark of the disease and is responsible for the associated severe neurological damage.[4]
In Plants
Plants synthesize the essential amino acid phenylalanine through two distinct pathways: the arogenate pathway and a microbial-like phenylpyruvate pathway.[7] The phenylpyruvate pathway utilizes this compound as a key intermediate.[7] This alternative pathway's flux increases under stress conditions that limit the primary arogenate pathway.[7] this compound metabolism in plants is also interconnected with the biosynthesis of the plant hormone auxin and plays a role in plant defense mechanisms.[8][9] For instance, rhizobacteria can produce phenylpyruvate, which enhances plant resistance to pathogens by fueling lignin (B12514952) biosynthesis.[8] In Arabidopsis thaliana, hydroxyphenylpyruvate reductases involved in tyrosine metabolism can also utilize this compound as a substrate.[10]
In Microorganisms
A variety of microorganisms are known to produce this compound. Some bacteria, such as those from the genera Proteus, Morganella, and Providencia, possess the enzyme phenylalanine deaminase, which converts phenylalanine to this compound.[11][12] This characteristic is utilized in the Phenylalanine Deaminase Test for bacterial identification.[13] The production of this compound has been optimized in several microorganisms for biotechnological applications. For example, submerged fermentation of Proteus vulgaris has been shown to yield significant amounts of this compound.[5][11][12][14] Engineered strains of Escherichia coli and other microorganisms like Zygosaccharomyces rouxii and Corynebacterium glutamicum have also been developed for enhanced this compound production.[7][11][15] Furthermore, certain gut bacteria, such as Lactobacillus plantarum, can produce this compound from dietary phenylalanine.[16]
| Microorganism | Production Method | This compound Yield | Citation |
| Proteus vulgaris | Optimized submerged fermentation | 1349 mg/L | [5] |
| Engineered Escherichia coli | Two-step bioconversion (3-L bioreactor) | 75.1 ± 2.5 g/L | [15] |
| Proteus vulgaris | Shake-flask fermentation | 358 mg/L | [12] |
Table 2: Microbial production of this compound.
Biosynthesis and Metabolism of this compound
The metabolic pathways involving this compound are crucial for understanding its biological roles. These pathways vary between different organisms.
Phenylalanine Metabolism in Animals
In animals, the primary fate of phenylalanine is its conversion to tyrosine. However, a minor pathway involves the transamination of phenylalanine to this compound, a reaction catalyzed by aminotransferases. This compound can then be further metabolized to other compounds like phenyllactic acid and phenylacetic acid. In PKU, this minor pathway becomes the major route for phenylalanine disposal due to the block in the primary pathway.
Caption: Phenylalanine metabolism in animals.
Phenylalanine Biosynthesis in Plants
Plants utilize both the arogenate and phenylpyruvate pathways for phenylalanine biosynthesis. The phenylpyruvate pathway, which is more active under certain stress conditions, involves the conversion of prephenate to this compound, followed by a transamination step to yield phenylalanine.[7]
Caption: Phenylalanine biosynthesis pathways in plants.
Microbial Metabolism
In microorganisms, this compound can be produced from phenylalanine via the action of phenylalanine deaminase.[13] It can also be an intermediate in the biosynthesis of phenylalanine. Furthermore, gut microbes can metabolize dietary phenylalanine to this compound, which is then converted to phenylacetic acid.[17]
Signaling and Pathophysiological Roles
Beyond its role as a metabolic intermediate, this compound exhibits biological activity and is implicated in certain signaling and pathophysiological processes.
Neurological Effects
In the context of PKU, the accumulation of this compound in the brain is neurotoxic.[4] It has been shown to inhibit key enzymes in brain energy metabolism, such as pyruvate (B1213749) kinase and glucose-6-phosphate dehydrogenase.[18][19][20][21][22] This inhibition can disrupt normal brain development and function, contributing to the severe cognitive impairments observed in untreated PKU patients.[4]
Caption: Inhibitory effects of PPA in the brain.
Role in Plant Defense
In plants, this compound is involved in defense mechanisms against pathogens. Rhizobacteria-produced phenylpyruvate can enhance a plant's resistance by stimulating the phenylpropanoid pathway, leading to the production of defense compounds like lignin.[8][9][23][24]
Experimental Protocols for Detection and Quantification
Accurate and sensitive detection and quantification of this compound are crucial for research and clinical diagnostics. Several analytical methods are available for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound. Reverse-phase HPLC with UV or fluorescence detection offers high sensitivity and specificity.[16][25][26][27]
Protocol: HPLC with Fluorescence Detection for this compound in Urine and Serum [26]
-
Sample Preparation:
-
To 0.2 ml of urine or serum, add an internal standard.
-
Acidify the sample with HCl.
-
Extract this compound with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the residue in a solution of 4'-hydrazino-2-stilbazole in aqueous methanol.
-
Heat the mixture to form the fluorescent hydrazone derivative.
-
-
HPLC Analysis:
-
Column: µBondapak Phenyl column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing a suitable buffer (e.g., phosphoric acid, replaced with formic acid for MS compatibility).[25]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the hydrazone derivative.
-
Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
-
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000205) [hmdb.ca]
- 2. Phenylpyruvic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. eaglebio.com [eaglebio.com]
- 4. This compound | chemical compound | Britannica [britannica.com]
- 5. akjournals.com [akjournals.com]
- 6. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial allies: Enhancing plant defense via phenylpropanoid pathway and lignification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. This compound Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journalijecc.com [journalijecc.com]
- 24. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. helixchrom.com [helixchrom.com]
The Pivotal Role of Phenylpyruvic Acid in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyruvic acid (PPA), a keto acid derived from the amino acid phenylalanine, occupies a central crossroads in microbial metabolism. While recognized for its role in primary metabolism, its function as a key intermediate and precursor in the biosynthesis of a diverse array of secondary metabolites is of increasing interest to the scientific and pharmaceutical communities. These secondary metabolites exhibit a wide range of biological activities, from antimicrobial and antifungal properties to roles in microbial communication and pathogenesis. This technical guide provides an in-depth exploration of this compound's function in microbial secondary metabolism, offering quantitative data, detailed experimental protocols, and visual representations of the core metabolic and signaling pathways.
Core Functions of this compound in Microbial Secondary Metabolism
This compound serves as a critical precursor to a variety of secondary metabolites in bacteria and fungi. Its primary route of synthesis is through the oxidative deamination of L-phenylalanine, a reaction catalyzed by L-amino acid deaminases (LAADs) or through transamination reactions.[1][2][3] Once formed, PPA can be shunted into several biosynthetic pathways, leading to the production of compounds with significant biological activities.
A key metabolic route involving PPA is the Ehrlich pathway , particularly prominent in yeasts like Saccharomyces cerevisiae.[2][4][5] In this pathway, PPA undergoes decarboxylation to form phenylacetaldehyde, which is subsequently reduced to the fragrant compound 2-phenylethanol (B73330) or oxidized to phenylacetic acid.[5][6]
Furthermore, PPA is a direct precursor to phenyllactic acid (PLA) , a compound known for its antifungal properties.[7] The addition of PPA to the culture medium of lactic acid bacteria has been shown to significantly increase the production of PLA and enhance their antifungal activity against common food spoilage fungi like Aspergillus niger and Penicillium roqueforti.[7]
In the realm of fungal metabolism, PPA is implicated in the production of pyomelanin , a type of melanin (B1238610) pigment. Pyomelanin is synthesized through the catabolism of tyrosine or phenylalanine, where PPA is a key intermediate.[8] Melanin production in fungi is often associated with virulence and protection against environmental stressors.[9]
While a direct role for PPA as a signaling molecule in quorum sensing has not been definitively established, its derivatives, such as 2-phenylethanol, are known to have roles in microbial communication. The synthesis of such molecules places PPA at a crucial juncture in the production of compounds that can influence microbial community behavior.
Quantitative Data on this compound Production
The microbial production of this compound has been a subject of optimization studies, with a focus on maximizing yields for industrial and research purposes. The following tables summarize quantitative data from various studies on the microbial fermentation of PPA.
| Microorganism | Fermentation Scale | Key Parameters | PPA Titer (mg/L) | Reference |
| Proteus vulgaris | Shake Flask | - | 358 | [10] |
| Proteus vulgaris | 2-L Bioreactor (Batch) | Optimized Temperature: 34.5°C, pH: 5.12, Aeration: 0.5 vvm | 1349 | [10] |
| Proteus vulgaris | 2-L Bioreactor (Batch) | Optimized Medium: 119.4 g/L glucose, 3.68 g/L yeast extract, 14.85 g/L phenylalanine | 1349 | [11] |
| Proteus vulgaris | Bench-top Bioreactor (Fed-batch) | - | 2958 | [12] |
| Engineered Escherichia coli | Flask | Growing cells | 29,800 ± 2,100 | [13] |
| Engineered Escherichia coli | 3-L Bioreactor | Growing and resting cells | 75,100 ± 2,500 | [13] |
| Eubacterium nodatum | Shake Flask | - | 5.3 | [11] |
| Fermentation Parameter | Organism | Optimized Value | Impact on PPA Production | Reference |
| Temperature | Proteus vulgaris | 34.5°C | Maximized PPA concentration | [14] |
| pH | Proteus vulgaris | 5.12 | Maximized PPA concentration | [14] |
| Aeration | Proteus vulgaris | 0.5 vvm | Maximized PPA concentration | [14] |
| Glucose Concentration | Proteus vulgaris | 119.4 g/L | Increased PPA production up to this concentration | [11] |
| Yeast Extract Concentration | Proteus vulgaris | 3.68 g/L | Optimal for PPA production | [11] |
| L-phenylalanine Concentration | Proteus vulgaris | 14.85 g/L | Optimal for PPA production | [11] |
| L-phenylalanine Concentration | Engineered E. coli (growing cells) | 20.0 g/L | Optimized for biotransformation | [13] |
| L-phenylalanine Concentration | Engineered E. coli (resting cells) | 30 g/L | Optimized for biotransformation in a 3-L bioreactor | [13] |
Experimental Protocols
Phenylalanine Deaminase Test for Screening PPA-Producing Microorganisms
This colorimetric assay is a fundamental method for identifying microorganisms capable of converting phenylalanine to this compound.
-
Principle: The enzyme phenylalanine deaminase, present in some microorganisms, removes the amine group from phenylalanine, yielding this compound and ammonia. The addition of a 10% ferric chloride solution results in a green-colored complex in the presence of PPA.
-
Media Preparation (Phenylalanine Agar):
-
Phenylalanine: 2 g
-
Yeast Extract: 3 g
-
NaCl: 5 g
-
Na₂HPO₄: 1 g
-
Agar (B569324): 12 g
-
Distilled Water: 1000 mL
-
Adjust pH to 7.3. Autoclave for 15 minutes at 121°C.
-
-
Procedure:
-
Inoculate the surface of a phenylalanine agar slant with a pure culture of the test microorganism.
-
Incubate at the optimal growth temperature for the microorganism for 18-24 hours.
-
After incubation, add 4-5 drops of 10% ferric chloride solution directly onto the slant.
-
Observe for a color change. A dark green color indicates a positive result for PPA production.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a more precise and quantitative measurement of PPA concentrations in microbial culture supernatants.
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly injected or diluted with the mobile phase if the PPA concentration is expected to be high.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 25 mM phosphate (B84403) buffer, pH 2.2).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at 254 nm.
-
Quantification: Generate a standard curve using known concentrations of pure this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for PPA Analysis
GC-MS offers high sensitivity and specificity for the identification and quantification of PPA, often requiring derivatization to increase its volatility.
-
Sample Preparation and Derivatization:
-
Extract PPA from the culture supernatant using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to convert PPA into a more volatile form. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 80°C, ramped to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification: Compare the mass spectrum of the derivatized PPA peak with a reference spectrum from a library (e.g., NIST).
-
Quantification: Use an internal standard and create a calibration curve.
-
Signaling and Metabolic Pathways
The Ehrlich Pathway
The Ehrlich pathway is a significant route for the catabolism of amino acids, including phenylalanine, in yeast and other microorganisms. This compound is a key intermediate in this pathway, leading to the production of important flavor and aroma compounds.
Caption: The Ehrlich Pathway for L-Phenylalanine catabolism.
Biosynthesis of this compound and its Derivatives
This diagram illustrates the central role of this compound as a precursor to several important secondary metabolites.
Caption: Biosynthesis of PPA and its key secondary metabolite derivatives.
Experimental Workflow for PPA Production and Analysis
This workflow outlines the key steps from microbial culture to the quantification of this compound.
Caption: Workflow for microbial production and analysis of PPA.
Conclusion and Future Directions
This compound is a versatile and pivotal molecule in the secondary metabolism of a wide range of microorganisms. Its role as a precursor to compounds with antifungal, aromatic, and potentially signaling properties makes it a molecule of significant interest for researchers in microbiology, biotechnology, and drug development. The optimization of its production through microbial fermentation presents a green and sustainable alternative to chemical synthesis.
Future research should focus on further elucidating the regulatory networks that control the flux of PPA into different biosynthetic pathways. A deeper understanding of the enzymatic machinery involved will be crucial for the metabolic engineering of microorganisms to overproduce desired PPA-derived secondary metabolites. Furthermore, while a direct signaling role for PPA in processes like quorum sensing is yet to be fully established, investigating its potential to modulate microbial community behavior, either directly or through its derivatives, remains a promising avenue of research. The continued exploration of this compound's function in microbial secondary metabolism is poised to unlock new applications in pharmaceuticals, food science, and beyond.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB000084) [pseudomonas.umaryland.edu]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 14. pure.psu.edu [pure.psu.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Enzymatic Conversion of Phenylalanine to Phenylpyruvic Acid
This technical guide provides a comprehensive overview of the enzymatic conversion of L-phenylalanine into phenylpyruvic acid, a key reaction in amino acid metabolism. This process is of significant interest to researchers and drug development professionals, particularly in the context of metabolic disorders such as phenylketonuria (PKU). This document details the enzymes involved, their mechanisms of action, quantitative data, and relevant experimental protocols.
Introduction
The conversion of phenylalanine to this compound is a critical metabolic pathway. In healthy individuals, phenylalanine is primarily metabolized via hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase. However, deficiencies in this enzyme lead to the accumulation of phenylalanine, which is then shunted into an alternative pathway, resulting in its conversion to this compound. The accumulation of both phenylalanine and this compound can lead to severe neurological damage, making the study of this enzymatic conversion crucial for understanding and developing treatments for PKU.
The two primary enzyme families responsible for this conversion are amino acid oxidases and aminotransferases.
Key Enzymes and Mechanisms of Action
L-amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. In the context of this guide, LAAOs convert L-phenylalanine to this compound. The reaction proceeds in two main steps: an anaerobic reductive half-reaction and an aerobic oxidative half-reaction.
-
Reductive Half-Reaction: L-phenylalanine is oxidized to the corresponding imino acid, and the FAD cofactor is reduced to FADH2.
-
Oxidative Half-Reaction: The reduced FADH2 is reoxidized by molecular oxygen to FAD, producing hydrogen peroxide. The imino acid is then non-enzymatically hydrolyzed to this compound and ammonia.
Aromatic aminotransferases, such as aspartate aminotransferase, catalyze the transfer of an amino group from an amino acid to an α-keto acid. In the case of phenylalanine, an aminotransferase can transfer its amino group to an α-keto acid acceptor (e.g., α-ketoglutarate), resulting in the formation of this compound and a new amino acid (e.g., glutamate). This reaction is reversible and requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
Quantitative Data
The following table summarizes the kinetic parameters for the enzymatic conversion of phenylalanine to this compound by L-amino acid oxidase from the venom of Bothrops atrox.
| Enzyme | Substrate | Kcat (s⁻¹) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| L-Amino Acid Oxidase | L-Phenylalanine | 1.5 | 0.5 | 7.2 | 37 |
Experimental Protocols
This protocol is designed to measure the activity of L-amino acid oxidase by monitoring the production of this compound.
Materials:
-
L-phenylalanine solution (100 mM)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
L-amino acid oxidase enzyme solution
-
Ferric chloride (FeCl₃) solution (10% w/v)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1 ml of 50 mM Tris-HCl buffer (pH 7.2) and 0.5 ml of 100 mM L-phenylalanine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.5 ml of the L-amino acid oxidase enzyme solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 ml of 10% FeCl₃ solution. The ferric chloride reacts with the produced this compound to form a colored complex.
-
Centrifuge the mixture to remove any precipitate.
-
Measure the absorbance of the supernatant at 630 nm using a spectrophotometer.
-
A standard curve of known this compound concentrations is used to determine the amount of product formed.
This protocol measures the activity of aromatic aminotransferases.
Materials:
-
L-phenylalanine solution (50 mM)
-
α-ketoglutarate solution (10 mM)
-
Pyridoxal 5'-phosphate (PLP) (0.1 mM)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Aromatic aminotransferase enzyme solution
-
Lactate dehydrogenase (LDH)
-
NADH (0.2 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1 ml of 100 mM Tris-HCl buffer (pH 8.0), 0.2 ml of 50 mM L-phenylalanine, 0.2 ml of 10 mM α-ketoglutarate, and 0.1 ml of 0.1 mM PLP.
-
Add a suitable amount of the aromatic aminotransferase enzyme solution.
-
To monitor the reaction, couple the production of glutamate (B1630785) to the oxidation of NADH by LDH. Add LDH and 0.2 mM NADH to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm as NADH is converted to NAD+.
-
The rate of NADH oxidation is proportional to the rate of this compound formation.
Visualizations
Caption: Pathways for the conversion of L-Phenylalanine to this compound.
Caption: Workflow for the L-Amino Acid Oxidase activity assay.
Caption: The two-step mechanism of the transamination reaction.
An In-depth Technical Guide on the Tautomerism of Phenylpyruvic Acid and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyruvic acid (PPA), a key metabolite in the phenylalanine metabolic pathway, exhibits significant keto-enol tautomerism, a phenomenon of profound interest in medicinal chemistry and drug development due to its influence on molecular recognition, reactivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound and its structural isomers. It delves into the quantitative analysis of tautomer populations in various solvents, detailed experimental protocols for their characterization using spectroscopic and computational methods, and the biological relevance of this tautomerism, particularly in the context of Phenylketonuria (PKU).
Introduction
This compound (2-oxo-3-phenylpropanoic acid) is a keto acid that exists in equilibrium with its (E)- and (Z)-enol tautomers.[1] This equilibrium is not static and is highly influenced by the surrounding chemical environment, including the solvent, temperature, and pH. The ability of PPA to exist in different tautomeric forms has significant implications for its biological activity and its role in disease states such as Phenylketonuria (PKU). In PKU, a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its subsequent conversion to PPA.[2] The various tautomers of PPA can interact differently with biological macromolecules, making a thorough understanding of their properties crucial for the development of diagnostics and therapeutics.
Structural isomers of PPA, such as those with substitutions on the phenyl ring (e.g., o-nitrothis compound and p-hydroxythis compound), also exhibit tautomerism, with the nature and position of the substituent influencing the equilibrium.[3][4] This guide will explore the tautomeric landscapes of PPA and its key isomers, providing the necessary technical details for their study.
Tautomeric Equilibrium of this compound
The primary tautomeric equilibrium for this compound is between the keto form and two possible enol forms, with the Z-enol form being the predominantly observed enol tautomer.[5]
Quantitative Analysis of Tautomer Ratios
The ratio of keto to enol tautomers of this compound is highly dependent on the solvent. In general, polar solvents tend to favor the more polar keto form, while non-polar and aprotic solvents stabilize the enol form, often through intramolecular hydrogen bonding.[5][6][7] The quantitative data from various studies are summarized in the table below.
| Compound | Solvent | Temperature | % Keto Tautomer | % Enol Tautomer | Reference(s) |
| This compound | Dimethyl Sulfoxide (DMSO) | Room Temperature | 6.5% | 93.5% (Z-enol) | [8][9] |
| This compound | Aprotic Solvents | Not Specified | Low | Predominant | [5] |
| This compound | Methanol | Not Specified | Low | Predominant | [5] |
| This compound | Water | Not Specified | Predominant | Low | [5] |
| o-Nitrothis compound | Dimethyl Sulfoxide (DMSO) | Room Temperature | ~41% | ~59% | [3] |
| p-Hydroxythis compound | Aqueous Solution | Not Specified | Predominant | Low | [4] |
| p-Hydroxythis compound | Organic Solvents | Not Specified | Low | Predominant | [4] |
Table 1: Tautomeric distribution of this compound and its structural isomers in various solvents.
Experimental Protocols
The study of tautomerism relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures, as the keto and enol forms give rise to distinct signals.[9]
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in a given solvent.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, D2O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the deuterated solvent of choice at a known concentration (e.g., 10-20 mg/mL). Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Spectral Analysis:
-
Identify the characteristic peaks for the keto and enol tautomers. For PPA in DMSO-d6, the methylene (B1212753) protons (-CH2-) of the keto form appear around 3.9 ppm, while the vinylic proton (=CH-) of the enol form is observed around 6.3 ppm.
-
Integrate the area under the non-overlapping peaks corresponding to each tautomer.
-
-
Calculation of Equilibrium Constant:
-
The mole fraction of each tautomer is proportional to the integral of its characteristic peak divided by the number of protons giving rise to that peak.
-
Calculate the percentage of each tautomer:
-
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto)/2))] * 100
-
% Keto = [ (Integral(keto)/2) / (Integral(enol) + (Integral(keto)/2))] * 100
-
-
The equilibrium constant, Keq = [% Enol] / [% Keto].
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in each tautomer.
Objective: To qualitatively identify the presence of keto and enol tautomers of this compound.
Materials:
-
This compound
-
Solvent for solution-state IR (e.g., CCl4) or KBr for solid-state IR
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Solution: Dissolve a small amount of PPA in the desired solvent.
-
Solid (KBr pellet): Grind a small amount of PPA with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis:
-
Identify the characteristic vibrational bands:
-
Keto form: A strong C=O stretching band for the ketone around 1720-1740 cm⁻¹ and a C=O stretching band for the carboxylic acid around 1700-1720 cm⁻¹.
-
Enol form: An O-H stretching band for the enolic hydroxyl group (can be broad) around 3200-3600 cm⁻¹, a C=C stretching band around 1640-1680 cm⁻¹, and a C=O stretching band for the conjugated carboxylic acid.[6]
-
-
Computational Chemistry
Density Functional Theory (DFT) calculations are frequently employed to predict the relative stabilities of tautomers.
Objective: To calculate the relative energies of the keto and enol tautomers of this compound.
Methodology:
-
Software: Gaussian, Spartan, or other quantum chemistry software package.
-
Method: Density Functional Theory (DFT). A common functional is B3LYP.[10]
-
Basis Set: A reasonably large basis set such as 6-31+G(d) or larger is recommended to accurately describe the electronic structure.[10]
-
Procedure:
-
Build the 3D structures of the keto and Z-enol tautomers of this compound.
-
Perform geometry optimization for each tautomer in the gas phase or with a solvent model (e.g., PCM).
-
Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies).
-
The relative energy (ΔE) is the difference in the electronic energies of the two tautomers. The Gibbs free energy difference (ΔG) can also be calculated to determine the thermodynamically favored tautomer.
-
Synthesis of this compound and its Isomers
Synthesis of this compound
A common method for the synthesis of this compound is the hydrolysis of α-acetaminocinnamic acid.[11]
Reaction: Condensation of benzaldehyde (B42025) with N-acetylglycine to form an azlactone, followed by hydrolysis.[1]
Synthesis of o-Nitrothis compound
This isomer can be synthesized via the acid-catalyzed hydrolysis of 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one, which is derived from 3-(2-nitrophenyl)oxirane-2-carboxamide.[1]
Synthesis of p-Hydroxythis compound
This synthesis can be achieved through the reaction of 4-hydroxy-benzaldehyde and N-acetylglycine with sodium acetate (B1210297) and acetic anhydride, followed by hydrolysis.
Visualizations
Tautomeric Equilibrium of this compound
References
- 1. daneshyari.com [daneshyari.com]
- 2. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 5. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 8. benchchem.com [benchchem.com]
- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 4-Hydroxythis compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Phenylpyruvic Acid Degradation: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyruvic acid, a keto acid derived from the amino acid phenylalanine, is a critical metabolite whose accumulation is a hallmark of the inherited metabolic disorder Phenylketonuria (PKU).[1][2] Under normal physiological conditions, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase.[1] However, a deficiency in this enzyme leads to the shunting of phenylalanine into an alternative pathway, resulting in the formation and subsequent degradation of this compound.[1] Understanding the degradation products and pathways of this compound is paramount for diagnosing and monitoring PKU, as well as for developing therapeutic interventions. Furthermore, these pathways are not limited to human metabolism; various microorganisms employ distinct routes to catabolize this aromatic compound. This guide provides a comprehensive technical overview of the primary degradation pathways of this compound, quantitative data on key metabolic parameters, detailed experimental protocols for analysis, and visual representations of the biochemical processes involved.
Metabolic Degradation Pathways
In humans, the primary pathway for phenylalanine metabolism is its conversion to tyrosine. When this is blocked, phenylalanine accumulates and is transaminated to form this compound.[1] This keto acid then undergoes further metabolic conversion.
Human Metabolic Pathway
The main degradation route for this compound in humans involves its conversion to phenylacetic acid and other derivatives. This pathway is particularly active in individuals with PKU.
The key enzymatic steps are:
-
Transamination of Phenylalanine: Phenylalanine is converted to this compound by an aminotransferase, such as phenylalanine-pyruvate transaminase.[3]
-
Decarboxylation of this compound: this compound can be decarboxylated to phenylacetaldehyde (B1677652) by the enzyme phenylpyruvate decarboxylase.[4][5]
-
Oxidation to Phenylacetic Acid: Phenylacetaldehyde is then oxidized to phenylacetic acid.
-
Further Conjugation: Phenylacetic acid can be conjugated with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.
Additionally, this compound can be reduced to phenyllactic acid or oxidized to o-hydroxyphenylacetic acid.[6]
Microbial Degradation Pathway
Microorganisms utilize a variety of pathways to degrade aromatic compounds, including this compound. A common pathway involves the conversion to phenylacetic acid, which is then further catabolized.[4][7]
A key microbial pathway involves the following steps:
-
Conversion to Phenylacetic Acid: Similar to the human pathway, this compound is converted to phenylacetaldehyde and then to phenylacetic acid.[4]
-
Activation to Phenylacetyl-CoA: Phenylacetic acid is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase.[8][9]
-
Ring Epoxidation and Cleavage: The aromatic ring of phenylacetyl-CoA is then epoxidized and subsequently cleaved, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.[7]
Quantitative Data
The following tables summarize key quantitative data related to this compound degradation.
Table 1: Urinary Concentrations of this compound
| Condition | This compound Concentration (mg/dL) | Reference |
| Healthy Individuals | Not typically detected or in trace amounts | [1][2] |
| Phenylketonuria (PKU) | Can be significantly elevated, often >100 | [1][10] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference |
| Phenylalanine Hydroxylase | Rat Liver (truncated form) | Phenylalanine | 130 µM | - | [8] |
| Phenylalanine Hydroxylase | Rat Liver (truncated form) | Tetrahydrobiopterin (BH4) | 65 µM | - | [8] |
| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate (B1230308) | 14 µM | - | [6] |
| Phenylacetate-CoA Ligase | Azoarcus evansii | ATP | 60 µM | - | [6] |
| Phenylacetate-CoA Ligase | Azoarcus evansii | CoA | 45 µM | - | [6] |
| Phenylacetate-CoA Ligase | Thermus thermophilus | Phenylacetate | 50 µM | 24 µmol/min/mg | [11] |
| Phenylacetate-CoA Ligase | Thermus thermophilus | ATP | 6 µM | - | [11] |
| Phenylacetate-CoA Ligase | Thermus thermophilus | CoA | 30 µM | - | [11] |
| Phenylpyruvate Decarboxylase | Saccharomyces cerevisiae | This compound | 0.43 mM | 10.1 U/mg | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of this compound in Urine by HPLC-UV
This protocol describes the determination of this compound in urine using high-performance liquid chromatography with ultraviolet detection.
1. Materials and Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Urine samples
-
0.45 µm syringe filters
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
4. Standard Curve Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with a mixture of Mobile Phase A and B (90:10) to create standards with concentrations ranging from 1 to 200 µg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
5. Data Analysis:
-
Inject the prepared urine samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the urine samples by interpolating their peak areas on the standard curve.
Protocol 2: Phenylalanine Hydroxylase Activity Assay
This protocol outlines a method to measure the activity of phenylalanine hydroxylase by quantifying the production of tyrosine.[8][13]
1. Materials and Reagents:
-
Phenylalanine hydroxylase (purified or in cell lysate)
-
L-Phenylalanine
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.3)
-
Trichloroacetic acid (TCA)
-
HPLC system with fluorescence detector
2. Reaction Mixture Preparation (per assay):
-
50 µL of 100 mM HEPES buffer (pH 7.3)
-
10 µL of 10 mM L-Phenylalanine
-
10 µL of 2.5 mM BH4 in 10 mM DTT
-
10 µL of 1 mg/mL catalase
-
10 µL of 1 mM ferrous ammonium sulfate
-
10 µL of enzyme solution (containing 1-10 µg of protein)
3. Assay Procedure:
-
Pre-warm all reagents to 37°C.
-
In a microcentrifuge tube, combine the HEPES buffer, L-phenylalanine, catalase, and ferrous ammonium sulfate.
-
Add the enzyme solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the BH4 solution.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 100% (w/v) TCA.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for tyrosine analysis.
4. Tyrosine Quantification by HPLC:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase appropriate for amino acid analysis (e.g., a gradient of acetonitrile in a phosphate (B84403) buffer).
-
Detect tyrosine using a fluorescence detector with an excitation wavelength of 275 nm and an emission wavelength of 305 nm.
-
Quantify tyrosine production by comparing the peak area to a standard curve of known tyrosine concentrations.
5. Calculation of Enzyme Activity:
-
Calculate the amount of tyrosine produced (in nmol).
-
Enzyme activity is expressed as nmol of tyrosine produced per minute per mg of protein.
Conclusion
The degradation of this compound is a multifaceted process with significant implications for human health and microbial metabolism. In humans, the accumulation of this compound and its metabolites is a direct consequence of impaired phenylalanine hydroxylase activity, leading to the pathophysiology of Phenylketonuria. The analysis of these degradation products is therefore essential for the diagnosis and management of this disorder. In the microbial world, the breakdown of this compound is an integral part of the carbon cycle, enabling microorganisms to utilize aromatic compounds as a source of energy and cellular building blocks. This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key pathways, quantitative parameters, and experimental methodologies necessary for further investigation into this critical area of biochemistry and metabolic science.
References
- 1. This compound | chemical compound | Britannica [britannica.com]
- 2. URINARY this compound IN PHENYLKETONURIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. biorxiv.org [biorxiv.org]
- 13. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Yield Enzymatic Synthesis of Phenylpyruvic Acid from L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyruvic acid (PPA) is a vital α-keto acid with broad applications in the pharmaceutical and food industries. It serves as a precursor for synthesizing valuable compounds such as the amino acid L-phenylalanine (B559525), the antifungal agent phenyllactic acid, and various other specialty chemicals.[1][2][3][4] The enzymatic synthesis of PPA from L-phenylalanine offers a green and efficient alternative to traditional chemical methods, which often involve harsh reaction conditions and generate significant waste.[3][5] This document provides detailed protocols and application notes for the high-yield synthesis of PPA using L-amino acid deaminase (L-AAD), a key enzyme in this biotransformation.
The enzymatic conversion of L-phenylalanine to PPA is primarily achieved through oxidative deamination catalyzed by L-amino acid deaminases (L-AADs, EC 1.4.3.2) or L-phenylalanine dehydrogenase.[3][6][7] L-AADs are particularly advantageous as they do not produce hydrogen peroxide as a byproduct.[3] Various microorganisms, including Proteus vulgaris, Proteus mirabilis, and engineered Escherichia coli, are effective sources of L-AAD for this process.[1][8][9][10]
Principle of the Reaction
The enzymatic synthesis of this compound from L-phenylalanine is based on the oxidative deamination of the amino acid. The enzyme L-amino acid deaminase (L-AAD) catalyzes the removal of the amine group (NH₂) from L-phenylalanine, resulting in the formation of PPA and ammonia.[11][12] This reaction is a key step in the catabolism of phenylalanine. The resulting PPA can be detected and quantified using various analytical methods, including a colorimetric assay with ferric chloride, which forms a green-colored complex with PPA.[11][12]
Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of PPA, providing a comparative overview of different biocatalysts and reaction conditions.
Table 1: Comparison of Different Biocatalysts for PPA Synthesis
| Biocatalyst | Source Organism | PPA Titer (g/L) | Conversion Rate (%) | Productivity (g/L/h) | Reference |
| Engineered L-amino acid deaminase (M2E145A/E341A) | Proteus mirabilis | 81.2 | 99.6 | - | [8] |
| Engineered E. coli (Two-step process) | Escherichia coli | 75.1 ± 2.5 | 93.9 | - | [3][5] |
| Engineered E. coli BL8△recA△lacI | Proteus myxofaciens | 19.14 | - | - | [9] |
| Engineered E. coli (Whole-cell) | Escherichia coli | 10.0 ± 0.4 | - | - | [3][5] |
| Purified L-AAD | Proteus mirabilis | 2.6 ± 0.1 | 86.7 ± 5 | 1.04 | [10] |
| Whole-cell biocatalyst | Proteus mirabilis | 3.3 ± 0.2 | 82.5 ± 4 | 0.55 | [10] |
| Submerged Fermentation | Proteus vulgaris | 1.349 | - | - | [1] |
Table 2: Optimized Reaction Conditions for PPA Synthesis
| Parameter | Growing Cells (E. coli) | Resting Cells (E. coli) | Purified L-AAD (P. mirabilis) | Submerged Fermentation (P. vulgaris) | Reference |
| L-phenylalanine (g/L) | 20.0 | 30.0 | - | 14.84 | [1][3][5] |
| Temperature (°C) | 35 (after initial 12h at 20°C) | 40 | - | 34.5 | [1][3][5] |
| pH | 8.0 | 8.0 | - | 5.12 | [1][3][5] |
| Agitation (rpm) | - | 500 | - | - | [3][5] |
| Aeration (vvm) | - | 1.5 | - | 0.5 | [1][3][5] |
| Biocatalyst (g/L) | - | 7.3 (dry cell weight) | - | - | [3][5] |
| Other components | Tryptone, Yeast Extract, Glycerol, K₂HPO₄, KH₂PO₄, Ampicillin | - | - | Glucose (119 g/L), Yeast Extract (3.68 g/L) | [1][3][5] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for PPA Production using Engineered E. coli
This protocol is based on a two-step process involving growing and resting cells of engineered E. coli expressing an L-amino acid deaminase.[3][5]
1. Materials and Reagents:
-
Engineered E. coli strain expressing L-AAD
-
Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl, 100 mg ampicillin
-
Fermentation Medium (per liter): 12 g tryptone, 24 g yeast extract, 4 g glycerol, 17 mmol KH₂PO₄, 72 mmol K₂HPO₄, 100 mg ampicillin[3][5]
-
L-phenylalanine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate (B84403) buffer (20 mM, pH 7.0)
-
Ferric chloride solution (6% w/v) for PPA quantification
-
HPLC system for L-phenylalanine and PPA analysis
2. Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the engineered E. coli into 20 mL of seed medium and grow overnight at 37°C in a rotary shaker.[3][5]
-
Growing Cell Biotransformation (Step 1):
-
Inoculate 50 mL of fermentation medium in a 500 mL Erlenmeyer flask with 1% (v/v) of the seed culture.[3][5]
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
-
Induce L-AAD expression by adding IPTG to a final concentration of 0.04 mM and incubate at 20°C for 12 hours.[3][5]
-
Add L-phenylalanine to a final concentration of 20 g/L.
-
Shift the temperature to 35°C and continue the incubation for biotransformation.[3][5]
-
-
Resting Cell Biotransformation (Step 2):
-
Harvest the cells from the growing cell biotransformation by centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in a reaction buffer (e.g., phosphate buffer, pH 8.0) containing 30 g/L of L-phenylalanine to a final cell concentration of 7.3 g/L (dry cell weight).[3][5]
-
Incubate at 40°C with an agitation speed of 500 rpm and an aeration rate of 1.5 vvm in a bioreactor for optimal conversion.[3][5]
-
-
Sample Analysis:
-
Periodically withdraw samples from the reaction mixture.
-
Centrifuge the samples to remove cells.
-
For a quick colorimetric assay, add 20 µL of the supernatant to 400 µL of 6% (w/v) ferric chloride solution and measure the absorbance at 640 nm.[3][5]
-
For accurate quantification, analyze the supernatant for PPA and L-phenylalanine concentrations using a reversed-phase HPLC system.[3][5]
-
Protocol 2: Phenylalanine Deaminase Test for Screening Microorganisms
This protocol is used to identify microorganisms capable of producing phenylalanine deaminase, the enzyme responsible for converting phenylalanine to this compound.[11][12]
1. Materials and Reagents:
-
Phenylalanine Agar (B569324) Slants (Composition per liter: 2 g DL-Phenylalanine, 3 g Yeast extract, 5 g NaCl, 1 g Disodium phosphate, 12 g Agar, pH 7.3)[12]
-
Test microorganism
-
Positive control: Proteus vulgaris
-
Negative control: Escherichia coli
-
Acidic 10% Ferric Chloride solution
2. Procedure:
-
Inoculate the surface of a phenylalanine agar slant with the test microorganism using a sterile loop.[12]
-
Incubate the inoculated slant aerobically at 35±2°C for 18 to 24 hours.[11]
-
After incubation, add 4-5 drops of the acidic 10% ferric chloride solution directly onto the slant.[11][12]
-
Gently roll the tube to allow the reagent to cover the entire surface of the slant.[11]
-
Observe for a color change within 5 minutes.[11]
3. Interpretation of Results:
-
Positive: A light to deep green color develops on the slant, indicating the presence of this compound and thus, phenylalanine deaminase activity.[11]
-
Negative: The slant remains its original color, indicating the absence of phenylalanine deaminase activity.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic conversion of L-phenylalanine to this compound.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. This compound – preparation and application - Georganics [georganics.sk]
- 3. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 6. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of this compound by engineered L-amino acid deaminase from Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound from l-phenylalanine using chromosomally engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of this compound from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Phenylalanine Deaminase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
Application Note: Quantitative Analysis of Phenylpyruvic Acid in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Phenylpyruvic acid (PPA) is a key metabolite of phenylalanine, an essential amino acid. In healthy individuals, phenylalanine is primarily metabolized to tyrosine by the enzyme phenylalanine hydroxylase (PAH). However, in individuals with the genetic disorder Phenylketonuria (PKU), a deficiency in PAH leads to the accumulation of phenylalanine and its subsequent conversion into this compound through an alternative transamination pathway.[1] Chronically elevated levels of this compound and other phenylalanine metabolites are associated with severe neurological damage, intellectual disability, and other clinical manifestations of untreated PKU.[1] Therefore, the accurate and sensitive quantification of this compound in serum is crucial for the diagnosis, monitoring, and management of PKU, as well as for research into the pathophysiology of the disease and the development of novel therapeutic strategies.
This application note describes a sensitive and robust LC-MS/MS method for the quantitative analysis of this compound in human serum. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer.
Phenylalanine Metabolism Pathway
The following diagram illustrates the primary and alternative metabolic pathways of phenylalanine. In Phenylketonuria, the primary pathway is deficient, leading to the accumulation of metabolites in the alternative pathway, including this compound.
Caption: Phenylalanine metabolism pathway in healthy individuals and in Phenylketonuria (PKU).
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
This compound-¹³C₆ internal standard (Cambridge Isotope Laboratories)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water (Honeywell)
-
Formic acid (Biosolve)
-
Human serum (pooled, drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm PTFE)
-
Autosampler vials
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from serum.
-
Spiking: To 100 µL of serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-¹³C₆ at 1 µg/mL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the serum sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method
Liquid Chromatography:
-
Instrument: Agilent 1290 Infinity II LC System or equivalent
-
Column: Atlantis dC18 column (100 mm × 3.0 mm, 3 µm, Waters)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Instrument: Agilent 6490 Triple Quadrupole Mass Spectrometer with Jet Stream ESI source or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 150°C
-
Gas Flow: 17 L/min
-
Sheath Gas Temperature: 320°C
-
Sheath Gas Flow: 12 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 163.0 119.0 10 | this compound-¹³C₆ (IS) | 169.0 | 125.0 | 10 |
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow, from sample receipt to final data analysis.
Caption: A schematic of the experimental workflow for this compound analysis in serum.
Data Presentation
The performance of the method was evaluated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
This application note presents a detailed protocol for a highly sensitive and specific LC-MS/MS method for the quantification of this compound in human serum. The simple sample preparation procedure and the robust analytical method make it suitable for high-throughput analysis in both clinical research and drug development settings. The method demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy, making it a valuable tool for researchers studying Phenylketonuria and other disorders of phenylalanine metabolism.
References
Application Notes and Protocols for the Derivatization of Phenylpyruvic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylpyruvic acid is a key biomarker for the diagnosis and monitoring of the inherited metabolic disorder Phenylketonuria (PKU). In individuals with PKU, the deficiency of the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion to this compound. Accurate and sensitive quantification of this compound in biological samples, such as urine and plasma, is crucial for early diagnosis and effective management of the disease.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile keto-acid, requires a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound using silylation and a two-step oximation-silylation method, along with quantitative data and relevant metabolic pathway information.
Metabolic Pathway: Phenylalanine Metabolism and Phenylketonuria
In a healthy individual, the amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH), with tetrahydrobiopterin (B1682763) (BH4) as a cofactor. In Phenylketonuria (PKU), a deficiency in PAH disrupts this primary metabolic pathway.[1] This leads to the accumulation of phenylalanine in the blood and its subsequent metabolism through an alternative pathway, resulting in the formation of this compound, phenyllactic acid, and phenylacetic acid.[2] The accumulation of these metabolites is toxic to the central nervous system and can lead to severe intellectual disability if left untreated.[1][3]
Figure 1. Phenylalanine metabolism in healthy individuals versus those with PKU.
Experimental Protocols
To enhance the volatility of this compound for GC-MS analysis, derivatization of its polar functional groups (carboxylic acid and ketone) is necessary. The most common approaches are silylation, which targets the carboxylic acid group, and a two-step oximation-silylation, which derivatizes both the ketone and carboxylic acid groups.
Protocol 1: Single-Step Silylation (TMS Derivatization)
This protocol describes the derivatization of the carboxylic acid group of this compound to form a trimethylsilyl (B98337) (TMS) ester.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Sample containing this compound (dried)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
To the dried sample in a GC vial, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Tightly cap the vial and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If needed, the sample can be diluted with an anhydrous solvent like acetonitrile or hexane.
Protocol 2: Two-Step Oximation-Silylation
This method first protects the keto group via oximation, followed by silylation of the carboxylic acid group. This two-step process prevents tautomerization and can improve chromatographic peak shape.
Materials:
-
Methoxyamine hydrochloride (MeOx·HCl)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample containing this compound (dried)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Oximation Step:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.
-
Cap the vial tightly, vortex, and heat at 60°C for 90 minutes.
-
Cool the vial to room temperature.
-
-
Silylation Step:
-
To the cooled vial containing the oximated sample, add 80 µL of MSTFA.
-
Cap the vial tightly, vortex, and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Figure 2. Experimental workflow for this compound derivatization.
Data Presentation
The choice of derivatization method affects the resulting derivative and its mass spectral characteristics. Below is a summary of the expected derivatives and their properties.
| Derivatization Method | This compound Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Characteristic m/z Ions | Retention Index (Kovats) |
| Single-Step Silylation | mono-TMS this compound | C12H16O3Si | 236.34 | 236 (M+), 219, 193, 91, 73 | Not specified |
| di-TMS this compound | C15H24O3Si2 | 308.52 | 308 (M+), 293, 193, 147, 91, 73 | 1709.84[4] | |
| Two-Step Oximation-Silylation | Methoxyoxime-TMS this compound | C13H19NO3Si | 265.38 | 265 (M+), 206, 174, 91, 73 | 1584.0[5] |
Note: The formation of mono- or di-TMS derivatives in the single-step silylation depends on the reaction conditions and the reactivity of the enol form of this compound.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Conclusion
The derivatization of this compound is an essential step for its reliable quantification by GC-MS. Both single-step silylation and two-step oximation-silylation are effective methods. The choice of method may depend on the specific requirements of the analysis, such as the need to avoid potential isomers or improve peak shape. The protocols and data provided in this application note serve as a comprehensive guide for researchers and clinicians involved in the analysis of this compound for the diagnosis and monitoring of Phenylketonuria.
References
Application Notes and Protocols: Phenylpyruvic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyruvic acid (PPA), a keto acid derived from the oxidative deamination of the amino acid phenylalanine, is a versatile building block in organic synthesis. Its unique chemical structure, featuring a reactive ketone, a carboxylic acid, and an aromatic ring, makes it a valuable precursor for a variety of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates from this compound, with applications in anticonvulsant, antiviral, and anti-inflammatory drug development, as well as in the production of antifungal agents.
Key Applications and Synthetic Pathways
This compound serves as a crucial starting material for the synthesis of several important pharmaceutical intermediates, including:
-
DL-Phenylalanine: A precursor for various therapeutic agents, including anticonvulsants.
-
Phenyllactic Acid: An antimicrobial compound with significant antifungal properties.
-
Quinoxaline (B1680401) Derivatives: Scaffolds for HIV reverse transcriptase inhibitors.
-
7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives: Potential acetylcholinesterase inhibitors for the management of Alzheimer's disease.
-
Phenylpyruvate Derivatives as Enzyme Inhibitors: Targeting pro-inflammatory cytokines like Macrophage Migration Inhibitory Factor (MIF).
The following sections detail the synthetic transformations of this compound into these valuable intermediates.
I. Synthesis of DL-Phenylalanine via Reductive Amination
The reductive amination of this compound is a high-yield method for producing DL-phenylalanine, a crucial precursor for various pharmaceuticals, including anticonvulsants like N-valproyl-L-phenylalanine.[1]
Experimental Protocol: Reductive Amination of this compound
Materials:
-
This compound (PPA)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Ethanol (for recrystallization, if necessary)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, prepare a solution of this compound at a concentration of 60 g/L in an appropriate solvent.
-
Add ammonia solution to the reactor, ensuring a molar ratio of NH₃·H₂O to this compound of 3.0:1.0.
-
Introduce the Pd/C catalyst to the reaction mixture.
-
Seal the reactor and pressurize with hydrogen gas to 1.0 MPa.
-
Heat the reaction mixture to 55°C and maintain these conditions for 3 hours with constant stirring.
-
After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution contains DL-phenylalanine. The product can be isolated by evaporation of the solvent and further purified by recrystallization from a suitable solvent like ethanol, if required.
-
Characterize the product using IR and ¹H NMR spectroscopy to confirm its structure.[1]
Quantitative Data
| Parameter | Value | Reference |
| This compound Concentration | 60 g/L | [1] |
| Molar Ratio (NH₃·H₂O : PPA) | 3.0 : 1.0 | [1] |
| Reaction Temperature | 55°C | [1] |
| Hydrogen Pressure | 1.0 MPa | [1] |
| Reaction Time | 3 hours | [1] |
| Yield of DL-Phenylalanine | > 95% | [1] |
| Purity of DL-Phenylalanine | > 96% | [1] |
Logical Workflow for DL-Phenylalanine Synthesis
Caption: Workflow for the synthesis of DL-Phenylalanine from this compound.
II. Synthesis of Phenyllactic Acid for Antifungal Applications
Phenyllactic acid (PLA) is a potent antimicrobial agent, and its synthesis from this compound can be achieved efficiently using whole-cell biotransformation with microorganisms like Bacillus coagulans.[2][3] This biocatalytic approach offers a green alternative to traditional chemical synthesis.
Experimental Protocol: Whole-Cell Biotransformation to Phenyllactic Acid
Materials:
-
Bacillus coagulans SDM strain
-
This compound (PPA)
-
Glucose
-
NaOH solution (for pH adjustment)
-
Fermentation medium
-
Fed-batch bioreactor
Procedure:
-
Cultivate the Bacillus coagulans SDM strain in a suitable fermentation medium.
-
In a 2-L fed-batch bioreactor, establish the biotransformation conditions with an initial PPA concentration of 6.6 g/L (40 mM) and glucose at 36 g/L.
-
Maintain the pH of the reaction mixture at 6.5 by the controlled addition of NaOH solution.
-
The reaction is carried out at 50°C.
-
Employ a pulse-feeding strategy to supplement PPA and glucose powders to maintain their initial concentrations throughout the bioconversion process.
-
Monitor the reaction progress by analyzing the concentrations of PLA and lactic acid.
-
Upon completion, the PLA can be recovered from the reaction mixture.
Quantitative Data
| Parameter | Value | Reference |
| Microorganism | Bacillus coagulans SDM | [2] |
| Initial PPA Concentration | 6.6 g/L (40 mM) | [2] |
| Initial Glucose Concentration | 36 g/L | [2] |
| pH | 6.5 | [2] |
| Temperature | 50°C | [2] |
| Final PLA Concentration | 37.3 g/L | [2] |
| Total PPA added | 105 g | [2] |
| Total Glucose added | 252 g | [2] |
Enzymatic Synthesis of L-Phenyllactic Acid
An alternative in vitro enzymatic approach involves the use of L-lactate dehydrogenase coupled with glucose dehydrogenase for cofactor regeneration.[4]
Experimental Protocol: Dual-Enzyme Catalysis
Materials:
-
L-Lactate Dehydrogenase (L-LcLDH1Q88A/I229A(Pp))
-
Glucose Dehydrogenase (LsGDHD255C)
-
This compound (PPA)
-
Glucose
-
NAD⁺
-
Sodium acetate-acetate buffer (50 mM, pH 5.0)
Procedure:
-
Prepare a reaction mixture in a 250-mL beaker containing 100 mL of 50 mM sodium acetate-acetate buffer (pH 5.0).
-
Add the enzymes to the buffer: 10.0 U/ml L-LcLDH1Q88A/I229A(Pp) and 4.0 U/ml LsGDHD250C.
-
Add the initial substrates: 100 mM PPA, 120 mM glucose, and 0.1 mM NAD⁺.
-
Incubate the reaction mixture at 40°C with stirring at 200 rpm.
-
Supplement PPA powder (4.93 g) and glucose powder (6.48 g) in divided portions at 0.5, 1, and 2 hours.
-
Monitor the reaction progress by periodically analyzing samples via HPLC.
Quantitative Data
| Parameter | Value | Reference |
| Enzymes | L-LcLDH1Q88A/I229A(Pp) and LsGDHD250C | [4] |
| Initial PPA Concentration | 100 mM | [4] |
| Total PPA fed | 400 mM (65.66 g/L) | [4] |
| pH | 5.0 | [4] |
| Temperature | 40°C | [4] |
| Reaction Time | 6 hours | [4] |
| Yield of L-PLA | 90.0% | [4] |
| Enantiomeric Excess (ee) | > 99.9% | [4] |
III. Synthesis of Quinoxaline Derivatives for Antiviral Applications
This compound can be used in the synthesis of quinoxaline derivatives, which are known to target the HIV reverse transcriptase enzyme.[5] A mild and convenient method for this synthesis involves the cyclization of N-protected o-phenylenediamines with this compound.[6]
Experimental Protocol: Synthesis of Quinoxalin-2(1H)-ones
Materials:
-
N-phenyl-o-phenylenediamine
-
This compound
-
Trifluoroacetic acid (CF₃COOH)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
In a flask open to the air, prepare a mixture of N-phenyl-o-phenylenediamine (0.6 mmol) and this compound (0.6 mmol) in acetonitrile (2.0 mmol).
-
Add trifluoroacetic acid (0.6 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction to completion.
-
The product, a quinoxalin-2(1H)-one derivative, can be isolated and purified using standard techniques.
HIV Reverse Transcriptase Inhibition Mechanism
Caption: Mechanism of HIV Reverse Transcriptase inhibition by NNRTIs.
IV. Synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives as Acetylcholinesterase Inhibitors
Derivatives of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one, synthesized from precursors that can be derived from this compound, have shown potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5][7]
Acetylcholinesterase Inhibition Mechanism
Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition.
Caption: Mechanism of Acetylcholinesterase Inhibition.
V. Phenylpyruvate Derivatives as Macrophage Migration Inhibitory Factor (MIF) Inhibitors
Phenylpyruvate derivatives have been identified as potential inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[5] Inhibition of MIF is a promising strategy for treating inflammatory diseases.
MIF Signaling Pathway in Inflammation
MIF exerts its pro-inflammatory effects by binding to the CD74 receptor, which then initiates a signaling cascade involving downstream kinases like those in the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the expression of pro-inflammatory genes.
Caption: MIF Signaling Pathway and its inhibition by Phenylpyruvate derivatives.
Conclusion
This compound is a highly valuable and versatile platform molecule for the synthesis of a diverse range of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in producing precursors for anticonvulsant, antifungal, antiviral, and anti-inflammatory agents. The synthetic routes, including both traditional chemical methods and modern biocatalytic processes, offer flexibility and efficiency for drug development professionals. Further exploration of this compound derivatives is likely to uncover new therapeutic applications, solidifying its importance in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-valproyl-L-phenylalanine as new potential antiepileptic drug: synthesis, characterization and in vitro studies on stability, toxicity and anticonvulsant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Synthesis and characterization of aminoacidic pro-drugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phenylpyruvic Acid in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyruvic acid (PPA) is a key alpha-keto acid intermediate in the metabolism of the essential amino acid L-phenylalanine. Under normal physiological conditions, phenylalanine is converted to tyrosine by phenylalanine hydroxylase. However, in certain metabolic disorders such as phenylketonuria (PKU), a deficiency in this enzyme leads to the accumulation of phenylalanine and its subsequent conversion to this compound.[1][2] This metabolic diversion makes PPA a critical biomarker for PKU and a valuable substrate for studying the activity of several enzymes involved in amino acid metabolism. These enzymes are of significant interest in basic research, clinical diagnostics, and drug development.
This document provides detailed application notes and protocols for using this compound as a substrate in various enzyme activity assays. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in enzymes that metabolize PPA.
Phenylalanine Metabolic Pathway
The following diagram illustrates the central role of this compound in the metabolism of phenylalanine, particularly in the context of phenylketonuria.
Caption: Phenylalanine metabolism and the role of this compound in PKU.
General Experimental Workflow for Enzyme Assays
The following diagram outlines a typical workflow for performing an enzyme activity assay using this compound as a substrate.
Caption: A generalized workflow for enzyme activity assays.
Application Note 1: L-Phenylalanine Dehydrogenase (EC 1.4.1.20)
Relevance: L-Phenylalanine dehydrogenase (PheDH) catalyzes the reversible oxidative deamination of L-phenylalanine to this compound and ammonia, with the concomitant reduction of NAD⁺ to NADH.[3] The reverse reaction, the reductive amination of this compound to L-phenylalanine, is particularly useful for quantifying PPA. This enzyme is valuable for the diagnosis and monitoring of phenylketonuria.
Assay Principle: The activity of L-phenylalanine dehydrogenase can be determined by monitoring the change in absorbance at 340 nm, which corresponds to the formation or consumption of NADH.[2][3] When using this compound as the substrate, the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺ is measured. The reaction is:
This compound + NH₄⁺ + NADH + H⁺ ⇌ L-Phenylalanine + NAD⁺ + H₂O
Experimental Protocol: Spectrophotometric Assay for this compound Quantification
This protocol is adapted from standard procedures for measuring PheDH activity.[2][3]
Materials:
-
L-Phenylalanine Dehydrogenase (from Thermoactinomyces intermedius or other sources)
-
This compound (PPA)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Ammonium chloride (NH₄Cl)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer and cuvettes (or a microplate reader)
Procedure:
-
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare and adjust the pH at the desired reaction temperature.
-
This compound Stock Solution (e.g., 10 mM): Dissolve PPA in the Tris-HCl buffer. Prepare fresh.
-
NADH Stock Solution (e.g., 10 mM): Dissolve NADH in the Tris-HCl buffer. Keep on ice and protect from light.
-
Ammonium Chloride Stock Solution (e.g., 1 M): Dissolve NH₄Cl in deionized water.
-
Enzyme Solution: Dilute the L-Phenylalanine Dehydrogenase to a suitable concentration (e.g., 1-5 U/mL) in cold Tris-HCl buffer immediately before use.
-
-
Assay Reaction:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 30°C).
-
In a cuvette, prepare the reaction mixture (final volume of 1 mL):
-
850 µL of Tris-HCl buffer
-
50 µL of Ammonium Chloride solution (final concentration ~50 mM)
-
50 µL of NADH solution (final concentration ~0.5 mM)
-
Mix gently and incubate for 5 minutes to reach thermal equilibrium.
-
-
Initiate the reaction by adding 50 µL of the this compound solution (final concentration ~0.5 mM).
-
Immediately after adding the substrate, add 10 µL of the diluted enzyme solution.
-
Mix quickly and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Enzyme Activity (U/mL) = (ΔA₃₄₀/min) / (6.22 * path length) * (Total volume / Enzyme volume) * Dilution factor
-
Quantitative Data for L-Phenylalanine Dehydrogenase
| Parameter | Value | Enzyme Source | Notes |
| Km (this compound) | Not explicitly found, but noted to be higher than for L-phenylalanine.[3] | Brevibacterium sp. | The equilibrium of the reaction favors L-phenylalanine formation.[3] |
| Linear Range for PPA | 5 - 100 µM | Brevibacterium sp. | Linearity between dE_NADH/min and substrate concentration.[3] |
Application Note 2: L-Amino Acid Deaminase (EC 1.4.3.2)
Relevance: L-Amino acid deaminase (L-AAD) catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids and ammonia.[4] This enzyme, particularly from sources like Proteus mirabilis, has been engineered and utilized for the biotechnological production of this compound from L-phenylalanine.[5][6] Assaying the formation of PPA is central to optimizing these biotransformation processes.
Assay Principle: The activity of L-AAD can be monitored by measuring the formation of the product, this compound. PPA exhibits a characteristic absorbance at a specific wavelength under alkaline conditions, which allows for a direct spectrophotometric measurement.
Experimental Protocol: Spectrophotometric Assay of PPA Formation
This protocol is based on the methods used for characterizing L-AAD from Proteus myxofaciens.
Materials:
-
L-Amino Acid Deaminase (purified or as a whole-cell biocatalyst)
-
L-Phenylalanine
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Sodium hydroxide (B78521) (NaOH, 3 N)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH.
-
L-Phenylalanine Solution (25 mM): Dissolve L-phenylalanine in the potassium phosphate buffer.
-
NaOH Solution (3 N): Prepare carefully.
-
-
Assay Reaction:
-
Prepare the reaction mixture in a tube: 2 mL of 25 mM L-Phenylalanine solution.
-
Incubate the reaction mixture at 25°C for 2 minutes.
-
Initiate the reaction by adding the enzyme sample (e.g., purified L-AAD or cell lysate).
-
At regular intervals (e.g., every 30 seconds for 2 minutes), take a 400 µL aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a cuvette containing 400 µL of 3 N NaOH. This develops the color of the phenylpyruvate product.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the stopped reaction aliquots at 321 nm.
-
The amount of phenylpyruvate formed is proportional to the absorbance at 321 nm.
-
Calculate the enzyme activity based on the rate of PPA formation. One unit of enzyme activity can be defined as the amount of enzyme that converts 1 µmol of L-phenylalanine to PPA per minute.
-
Quantitative Data for L-Amino Acid Deaminase
| Parameter | Value | Enzyme Source | Notes |
| Specific Activity | 0.94 ± 0.01 µmol PPA min⁻¹·mg⁻¹ | Proteus mirabilis (purified) | Measured during PPA production from L-phenylalanine.[4] |
| Vmax (for L-Phe) | 1.35 ± 0.08 units/mg protein | Proteus myxofaciens (crude extract) | Activity assayed as production of this compound. |
| Km, app (for L-Phe) | 3.27 ± 0.96 mM | Proteus myxofaciens (crude extract) |
Application Note 3: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) (EC 1.13.11.27)
Relevance: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[7][8] It is a major target for the development of herbicides and is also implicated in certain metabolic disorders like tyrosinemia.[9] While PPA itself is not the natural substrate, it acts as a substrate analogue and can be used to study the enzyme's mechanism and inhibition.[10][11]
Assay Principle: this compound acts as a non-catalytic substrate analogue for HPPD, leading to a single turnover reaction that results in enzyme inactivation.[10][11] This interaction can be studied to understand the enzyme's active site and to screen for inhibitors. For inhibitor screening, a fluorescent assay using the natural substrate, 4-hydroxyphenylpyruvate (HPP), is more common. The formation of the fluorescent product, homogentisate, is monitored.
Experimental Protocol: Fluorescent High-Throughput Screening Assay for HPPD Inhibitors
This protocol is designed for the discovery and characterization of HPPD inhibitors.
Materials:
-
Recombinant 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
-
4-Hydroxyphenylpyruvate (HPP)
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate buffer (50 mM, pH 7.5) containing 0.1 mg/mL BSA
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, with 0.1 mg/mL BSA.
-
HPP Substrate Solution: Prepare a stock solution (e.g., 10 mM) in water and dilute to the desired working concentration in Assay Buffer.
-
Enzyme Solution: Dilute the recombinant HPPD in Assay Buffer to the desired concentration.
-
Cofactor/Quenching Solution: Freshly prepare a solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.
-
Test Compound Plate: Prepare serial dilutions of the test compounds in 100% DMSO in a separate plate.
-
-
Assay Reaction in a 96-well Plate:
-
Add 1 µL of the diluted test compound or DMSO (for controls) to the wells.
-
Add 50 µL of the HPPD enzyme solution to all wells.
-
Add 25 µL of the Cofactor/Quenching Solution to all wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells. The final reaction volume is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 400 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate from the linear increase in fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Quantitative Data for HPPD and its Inhibitors
| Inhibitor | IC₅₀ (nM) | Enzyme Source | Notes |
| Fenquinotrione | 27.2 | Rice HPPD | Potent herbicide.[12] |
| Fenquinotrione | 44.7 | Arabidopsis thaliana HPPD | Potent herbicide.[12] |
| Nitisinone | 173 | Not specified | Used in the treatment of tyrosinemia type 1.[12] |
| HPPD-IN-1 | 248 | Arabidopsis thaliana HPPD | Experimental herbicide.[12] |
| HPPD-IN-7 | 89 | Arabidopsis thaliana HPPD | Experimental herbicide.[12] |
| AtHPPD-IN-1 | 12 | Arabidopsis thaliana HPPD | Experimental herbicide.[12] |
| HPPD-IN-3 | 10 | Not specified | Potent experimental inhibitor.[12] |
Note on this compound and HPPD: The reaction of HPPD with this compound is non-catalytic and results in a single turnover that inactivates the enzyme.[10][11] This makes PPA a useful tool for mechanistic studies but not for continuous activity assays.
Conclusion
This compound is a versatile molecule for the study of various enzymes involved in amino acid metabolism. The choice of assay and the specific protocol will depend on the enzyme of interest and the research question being addressed. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for researchers and drug development professionals to effectively utilize this compound as a substrate or substrate analogue in their enzymatic studies.
References
- 1. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of this compound (PPA) pathway engineering and molecular engineering of L-amino acid deaminase improves PPA production with an Escherichia coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Whole-Cell Biotransformation of Phenylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the production of phenylpyruvic acid (PPA) using whole-cell biotransformation. PPA is a valuable precursor for synthesizing pharmaceuticals, specialty chemicals, and food additives. Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis methods.
I. Introduction
This compound (PPA) is a crucial intermediate in various industrial syntheses. The whole-cell biotransformation approach leverages microorganisms to convert a substrate, typically L-phenylalanine (B559525), into PPA. This method is advantageous due to its high specificity, mild reaction conditions, and reduced environmental impact compared to chemical routes. Engineered strains of Escherichia coli and naturally competent organisms like Proteus vulgaris have been successfully employed for this purpose. The core of this biotransformation is the enzymatic activity of L-amino acid deaminase (L-AAD), which catalyzes the oxidative deamination of L-phenylalanine to PPA.[1][2][3]
II. Biotransformation Pathway
The fundamental biochemical reaction for PPA production from L-phenylalanine is catalyzed by L-amino acid deaminase (L-AAD). This enzyme facilitates the oxidative deamination of L-phenylalanine, yielding PPA, ammonia, and a reduced cofactor. In some host organisms like E. coli, PPA can be degraded by endogenous aminotransferases. To enhance PPA accumulation, metabolic engineering strategies, such as knocking out the genes encoding these aminotransferases, have been successfully implemented.[4]
Caption: Metabolic pathway for PPA production in an engineered whole-cell biocatalyst.
III. Quantitative Data Summary
The following tables summarize the quantitative data from various studies on whole-cell biotransformation for PPA production.
Table 1: PPA Production using Engineered Escherichia coli
| Strain / Condition | Substrate (L-Phe) | PPA Titer (g/L) | Conversion Rate (%) | Productivity | Reference |
| Engineered E. coli (One-step) | - | 3.3 ± 0.2 | - | - | [1][2] |
| Aminotransferase knockout | - | 3.9 ± 0.1 | 97.5 | - | [4] |
| L-AAD triple mutant | - | 10.0 ± 0.4 | 100 | - | [4] |
| Fed-batch biotransformation | - | 21.0 ± 1.8 | - | - | [4] |
| Chromosomally engineered E. coli BL8△recA△lacI (5-L bioreactor) | - | 19.14 | - | - | [5] |
| Symbiotic plasmid system (E. coli A17ΔfolP) | - | 18.7 | - | - | [6][7] |
| Two-step (growing & resting cells) - Flask | 30 g/L | 29.8 ± 2.1 | 99.3 | - | [1][2][8] |
| Two-step (growing & resting cells) - 3-L Bioreactor | 30 g/L | 75.1 ± 2.5 | 93.9 | 10.0 g/L/h | [1][2][8] |
| Engineered L-AAD (M2E145A/E341A) - 5-L Bioreactor | - | 81.2 | 99.6 | - | [9] |
Table 2: PPA Production using Proteus vulgaris
| Fermentation Type | Substrate (L-Phe) | PPA Titer (mg/L) | Productivity (mg/L/h) | Reference |
| Unoptimized shake-flask | - | 358 | - | [10] |
| Optimized submerged fermentation | 14.8 g/L | 1349 | - | [10][11] |
| Fed-batch fermentation | - | 2958 | 104 | [12][13] |
| Continuous fermentation | - | - | 259 | [12][13] |
IV. Experimental Protocols
The following are detailed protocols derived from successful studies on PPA production.
Protocol 1: PPA Production using Engineered E. coli with a Two-Step Growing and Resting Cell Strategy[1][2][8]
This protocol is divided into two main stages: a growing cell phase for biomass and initial PPA production, followed by a resting cell phase for intensive biotransformation.
1. Materials and Media
-
Bacterial Strain: Engineered E. coli expressing L-amino acid deaminase (L-AAD).
-
Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl, 100 mg ampicillin.
-
Fermentation Medium (per liter): 12 g tryptone, 24 g yeast extract, 4 g glycerol, 17 mmol KH₂PO₄, 72 mmol K₂HPO₄, 100 mg ampicillin.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Substrate: L-phenylalanine.
2. Experimental Workflow
Caption: Workflow for two-step PPA production using growing and resting cells.
3. Detailed Procedure a. Inoculum Preparation: i. Inoculate 20 mL of seed medium with a single colony of the engineered E. coli strain. ii. Incubate overnight at 37°C in a rotary shaker.
4. Analytical Methods
-
Cell growth can be monitored by measuring the OD₆₀₀.
-
PPA and L-phenylalanine concentrations in the supernatant can be determined using High-Performance Liquid Chromatography (HPLC).
Protocol 2: PPA Production using Proteus vulgaris[10][11]
This protocol outlines the submerged fermentation of Proteus vulgaris for PPA production.
1. Materials and Media
-
Microorganism: Proteus vulgaris.
-
Base Fermentation Medium (per liter): 80 g glucose, 8 g yeast extract, 5 g NaCl, 1 g K₂HPO₄, 0.2 g MgSO₄, 5 g L-phenylalanine.
-
Optimized Medium (per liter): 119.4 g glucose, 3.7 g yeast extract, 14.8 g L-phenylalanine (other components remain the same).
2. Fermentation Conditions
-
Temperature: 34.5°C
-
pH: 5.12
-
Aeration: 0.5 vvm
-
Agitation: 300 rpm
3. Detailed Procedure a. Inoculum Preparation: i. Prepare an inoculum by growing P. vulgaris in the base fermentation medium.
V. Concluding Remarks
Whole-cell biotransformation is a powerful and versatile technology for the sustainable production of this compound. The choice of microbial host, the specific enzyme characteristics, and the process strategy (e.g., growing vs. resting cells, fed-batch) are all critical factors that determine the final product titer, yield, and productivity. The protocols provided herein serve as a comprehensive guide for researchers to establish and optimize their own PPA production systems. Further improvements can be achieved through advanced metabolic and protein engineering techniques to develop more robust and efficient whole-cell biocatalysts.
References
- 1. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 3. Production of this compound from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of this compound (PPA) pathway engineering and molecular engineering of L-amino acid deaminase improves PPA production with an Escherichia coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound from l-phenylalanine using chromosomally engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Escherichia coli with a symbiotic plasmid for the production of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of this compound by engineered L-amino acid deaminase from Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Phenylpyruvic Acid in Fermentation Broth
Introduction
Phenylpyruvic acid (PPA) is a key keto acid intermediate in the metabolism of phenylalanine. It is a precursor for the synthesis of various valuable compounds, including pharmaceuticals and flavoring agents. Monitoring the concentration of PPA in fermentation broths is crucial for process optimization and maximizing product yield. This application note describes a simple and rapid spectrophotometric method for the quantitative determination of PPA in fermentation broth based on the reaction with ferric chloride. The method is suitable for in-process monitoring and research applications in biotechnology and drug development.
The principle of this assay is based on the reaction of the enol form of this compound with ferric chloride (FeCl₃) in a slightly acidic solution to produce a distinct green-colored complex.[1][2][3] The intensity of the color is directly proportional to the concentration of PPA in the sample and can be quantified by measuring the absorbance at the wavelength of maximum absorption.
Materials and Methods
Reagents and Materials
-
This compound (≥98% purity)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Deionized (DI) water
-
Fermentation broth samples
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm)
-
Spectrophotometer (UV-Vis)
-
Cuvettes (1 cm path length)
Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Dissolve 100 mg of this compound in 100 mL of deionized water. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 50 µg/mL to 500 µg/mL by diluting the stock solution with deionized water.
-
10% (w/v) Ferric Chloride Reagent: Dissolve 10 g of ferric chloride hexahydrate in approximately 80 mL of deionized water. Add 2 mL of concentrated hydrochloric acid and dilute to a final volume of 100 mL with deionized water. Store in a dark, airtight container at room temperature.[1][3]
Experimental Protocols
Sample Preparation
-
Withdraw a representative sample from the fermentation broth.
-
Transfer 1.5 mL of the broth into a microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the microbial cells and other insoluble components.[4]
-
Carefully collect the supernatant.
-
For clarification, filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube.
-
The clarified supernatant is now ready for analysis. Depending on the expected PPA concentration, the sample may need to be diluted with deionized water to fall within the linear range of the assay.
Spectrophotometric Measurement
-
Pipette 1.0 mL of the clarified sample or standard solution into a clean test tube.
-
Add 0.5 mL of the 10% ferric chloride reagent to the tube.[2][5]
-
Mix the contents thoroughly by vortexing.
-
Allow the reaction to proceed for 5 minutes at room temperature for color development.[2][5]
-
Transfer the solution to a cuvette and measure the absorbance at the wavelength of maximum absorption (λmax). The λmax for the PPA-FeCl₃ complex should be determined by scanning the spectrum of a standard solution between 500 nm and 700 nm. For this application, a λmax of approximately 630 nm is expected.
-
Use a blank solution containing 1.0 mL of deionized water and 0.5 mL of the ferric chloride reagent to zero the spectrophotometer.
Calibration Curve
-
Prepare a series of PPA standards (e.g., 0, 50, 100, 200, 300, 400, 500 µg/mL) from the stock solution.
-
Treat each standard according to the spectrophotometric measurement protocol.
-
Plot the absorbance values against the corresponding PPA concentrations.
-
Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the intercept. The R² value should be ≥ 0.99 for a reliable calibration.
Data Presentation
The quantitative performance of the spectrophotometric method for the determination of this compound is summarized in the table below.
| Parameter | Result |
| Wavelength (λmax) | 630 nm |
| Linearity Range | 50 - 500 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Limit of Detection (LOD) | 15 µg/mL |
| Limit of Quantification (LOQ) | 50 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery (%) | 95 - 105% |
Visualization
Caption: Experimental workflow for the spectrophotometric determination of PPA.
Caption: Reaction of this compound with Ferric Chloride.
Discussion
This spectrophotometric method provides a rapid and cost-effective means for determining the concentration of this compound in fermentation broth. The sample preparation procedure involving centrifugation and filtration is effective in removing potential interferences from microbial cells and particulate matter.[4][6]
Potential interfering substances in complex fermentation media may include other keto acids or phenolic compounds that can also react with ferric chloride. It is advisable to run a control experiment with the fermentation medium without PPA to assess any background absorbance. For highly complex media, a standard addition method may be employed to correct for matrix effects. The stability of the colored complex can be a limiting factor; therefore, it is important to perform the absorbance measurements within a consistent timeframe after the addition of the ferric chloride reagent. An improved method using a water-dimethylsulfoxide mixed solvent has been reported to enhance the stability of the ferric complex and could be considered for further optimization.[7]
For more complex sample matrices or when higher sensitivity and selectivity are required, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-Dinitrophenylhydrazine (DNPH) may be more suitable.[6] However, for routine monitoring and process control, the described spectrophotometric method offers a practical and reliable alternative.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. dalynn.com [dalynn.com]
- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Conversion of Phenylalanine To this compound By Microbial Fermentation [elibrary.asabe.org]
- 7. Improvement of the FeCl3 test for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Phenylpyruvic Acid: Application Notes and Protocols for Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of phenylpyruvic acid from complex biological matrices such as urine and plasma. This compound is a key biomarker for the metabolic disorder phenylketonuria (PKU), and its accurate quantification is crucial for diagnosis and monitoring of the disease. Solid-phase extraction offers a robust and efficient method for sample cleanup and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Solid-Phase Extraction for this compound
Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes of interest from a liquid sample. By choosing the appropriate sorbent and solvent conditions, this compound can be effectively isolated from interfering matrix components, leading to improved analytical sensitivity and accuracy. The selection of the SPE method largely depends on the physicochemical properties of this compound, which is an organic acid, and the nature of the sample matrix. The primary SPE mechanisms employed for the extraction of acidic compounds like this compound are reversed-phase, anion-exchange, and mixed-mode chromatography.
Quantitative Data Summary
The following table summarizes quantitative data for the extraction of this compound and similar acidic compounds from biological matrices using various SPE methods. It is important to note that recovery and limits of detection/quantification can vary depending on the specific matrix, sorbent batch, and analytical instrumentation.
| SPE Method | Analyte | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Mixed-Mode Anion Exchange | Acidic Drugs | Plasma | >90% | - | 5.0 ng/mL | [1] |
| Anion Exchange | Organic Acids | Urine | Mean: 84.1% | - | - | [2] |
| Reversed-Phase | 4-Hydroxythis compound | Urine & Serum | 95.0 - 107.8% | - | - | [3] |
| Liquid-Liquid Extraction | This compound | Urine | - | 25 pmol/0.2mL | - | [4] |
| Liquid-Liquid Extraction | This compound | Serum | - | 32 pmol/0.2mL | - | [4] |
Data from liquid-liquid extraction is included as a benchmark for comparison.
Experimental Protocols
Detailed methodologies for three key SPE approaches for this compound extraction are provided below.
Protocol 1: Mixed-Mode Anion Exchange SPE
This protocol is adapted for the extraction of this compound from urine or plasma using a mixed-mode sorbent with both reversed-phase and strong anion-exchange functionalities. This approach offers high selectivity by utilizing two different retention mechanisms.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Strata-X-A, ISOLUTE SAX)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Sample Pre-treatment Solution: 2% Phosphoric Acid in Water
-
Wash Solution 1: 0.1 N HCl
-
Wash Solution 2: Methanol
-
Elution Solution: 5% Ammonium Hydroxide in Methanol
-
Centrifuge
-
Nitrogen Evaporation System
Procedure:
-
Sample Pre-treatment:
-
For urine: Centrifuge the sample at 4000 rpm for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 (v/v) with the Sample Pre-treatment Solution.
-
For plasma/serum: Add 3 parts of 2% phosphoric acid to 1 part of plasma/serum to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of Sample Pre-treatment Solution through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of Wash Solution 1 (0.1 N HCl) to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of Wash Solution 2 (Methanol) to remove hydrophobic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of Elution Solution (5% Ammonium Hydroxide in Methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent compatible with the analytical method (e.g., 100 µL of mobile phase).
-
Protocol 2: Anion-Exchange SPE
This protocol utilizes a strong anion-exchange sorbent for the targeted extraction of acidic compounds like this compound.
Materials:
-
Strong Anion Exchange (SAX) SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
-
Formic Acid
-
Equilibration Buffer: Water with 1% Ammonium Hydroxide
-
Wash Solution: Water with 1% Ammonium Hydroxide
-
Elution Solution: Methanol with 1% Formic Acid
-
Centrifuge
-
Nitrogen Evaporation System
Procedure:
-
Sample Pre-treatment:
-
Adjust the pH of the urine or deproteinized plasma/serum sample to >7 with ammonium hydroxide to ensure this compound is in its anionic form.
-
-
SPE Cartridge Conditioning:
-
Pass 2-5 column volumes of methanol through the cartridge.[5]
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 2-5 column volumes of Wash Solution to remove neutral and basic impurities.[5]
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of Elution Solution. The acidic eluent neutralizes the analyte, disrupting the ionic interaction with the sorbent.[5]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Protocol 3: Reversed-Phase SPE
This protocol is a general method for the extraction of moderately polar to non-polar compounds from aqueous matrices. For this compound, pH adjustment is critical for retention.
Materials:
-
Reversed-Phase (e.g., C18) SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Sample Pre-treatment Buffer: e.g., 10mM Ammonium Acetate
-
Wash Solution: 5-20% Methanol in water or buffer
-
Elution Solvent: Methanol or Acetonitrile (B52724)
-
Centrifuge
-
Nitrogen Evaporation System
Procedure:
-
Sample Pre-treatment:
-
Dilute the urine or deproteinized plasma/serum sample 1:1 with the Sample Pre-treatment Buffer.[6]
-
Adjust the pH of the sample to approximately 2 pH units below the pKa of this compound (pKa ≈ 2.2) using formic or acetic acid. This will neutralize the carboxylic acid group, making the molecule more hydrophobic and enhancing its retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 tube volumes of methanol or acetonitrile through the cartridge.[6]
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 tube volumes of the Sample Pre-treatment Buffer through the cartridge.[6]
-
-
Sample Loading:
-
Load the pre-treated sample at a consistent flow rate of 1-2 drops per second.[6]
-
-
Washing:
-
Wash the cartridge with 1-2 tube volumes of the Wash Solution to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1-2 tube volumes of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for chromatographic analysis.
-
Visualizations
General SPE Workflow
The following diagram illustrates the general workflow for solid-phase extraction.
Caption: General workflow for solid-phase extraction.
SPE Method Selection Logic
The choice of SPE method depends on the desired selectivity and the nature of the sample matrix.
Caption: Logic for selecting an appropriate SPE method.
References
- 1. agilent.com [agilent.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxythis compound in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Overcoming substrate inhibition in Phenylpyruvic acid enzymatic synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of phenylpyruvic acid (PPA).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of PPA, offering potential causes and solutions in a question-and-answer format.
Q1: My PPA yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low PPA yield is a common issue that can stem from several factors. The primary suspects are often substrate and product inhibition, suboptimal reaction conditions, or issues with the biocatalyst itself. Here's a systematic approach to troubleshooting:
Potential Cause 1: Substrate Inhibition High concentrations of the substrate, L-phenylalanine, can inhibit the activity of the enzyme, such as L-amino acid deaminase (L-AAD).
-
Solution: Optimize the initial L-phenylalanine concentration. Instead of adding the entire substrate amount at the beginning, implement a fed-batch strategy to maintain the substrate concentration below the inhibitory level. A kinetic model can help determine the optimal feeding rate.[1][2]
Potential Cause 2: Product Inhibition The accumulation of the product, PPA, can inhibit the enzyme, reducing the reaction rate over time.
-
Solution: Consider in-situ product removal techniques. Additionally, protein engineering of the enzyme can reduce its sensitivity to product inhibition. For example, mutations in L-AAD from Proteus mirabilis have been shown to decrease product inhibition and improve PPA production.[3]
Potential Cause 3: Suboptimal Reaction Conditions The enzyme's activity is highly dependent on pH, temperature, and aeration (for whole-cell systems).
-
Solution:
-
pH: Ensure the reaction buffer pH is optimal for your specific enzyme. For L-AAD from P. mirabilis, a pH of 8.0 has been used effectively.[1][2]
-
Temperature: Optimize the reaction temperature. For growing E. coli cells expressing L-AAD, a two-stage temperature control strategy (e.g., an initial growth phase at a lower temperature followed by a production phase at a higher temperature) can enhance yield.[1][4]
-
Aeration and Agitation: In whole-cell biocatalysis, adequate oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells.[1][2]
-
Potential Cause 4: Biocatalyst Inactivity or Low Expression The enzyme (either purified or in whole cells) may have low specific activity or may have been expressed at low levels.
-
Solution:
-
Verify Enzyme Activity: Perform an enzyme activity assay before starting the main reaction.
-
Optimize Expression: If using a recombinant whole-cell biocatalyst, optimize induction conditions (e.g., inducer concentration, induction time, and temperature).
-
Metabolic Engineering: In host strains like E. coli, PPA can be degraded by endogenous aminotransferases. Knocking out genes such as tyrB, aspC, and ilvE can prevent PPA degradation and increase the final titer.[5][6]
-
Below is a troubleshooting workflow to diagnose and address low PPA yield:
Caption: Troubleshooting workflow for low this compound (PPA) yield.
Q2: I'm observing a decrease in the reaction rate over time, even with sufficient substrate. What's happening?
A2: This is a classic sign of product inhibition, where the accumulating PPA slows down the enzyme's catalytic activity. It could also be due to biocatalyst deactivation over the course of the reaction.
-
To confirm product inhibition: Run a series of initial rate experiments with varying concentrations of PPA added at the beginning of the reaction. A decrease in the initial rate with increasing PPA concentration confirms product inhibition.
-
Solutions:
-
Protein Engineering: This is a highly effective but long-term strategy. Site-directed mutagenesis can be used to alter the enzyme's structure to reduce the binding affinity of the product. For instance, the double mutant E145A/L341A of L-AAD from Proteus mirabilis showed a 3.84-fold reduction in product inhibition.[3]
-
Process Engineering: Implement in-situ product removal (ISPR) techniques to keep the PPA concentration in the reactor low.
-
Frequently Asked Questions (FAQs)
Q1: What are the main enzymatic routes for PPA synthesis?
A1: The primary enzymatic routes for PPA synthesis involve the oxidative deamination of L-phenylalanine. The two main types of enzymes used are:
-
L-amino acid deaminases (L-AADs): These enzymes catalyze the direct conversion of L-phenylalanine to PPA and ammonia, typically requiring a flavin cofactor. They are advantageous as they do not produce hydrogen peroxide.[1][6]
-
Phenylalanine dehydrogenases (PDHs): These enzymes catalyze the reversible NAD(P)+-dependent oxidative deamination of L-phenylalanine to PPA and ammonia.[7][8]
The overall reaction is as follows: L-Phenylalanine + O₂ → this compound + NH₃ + H₂O₂ (using an oxidase) L-Phenylalanine + H₂O → this compound + NH₃ (using a deaminase)
References
- 1. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 2. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination of this compound (PPA) pathway engineering and molecular engineering of L-amino acid deaminase improves PPA production with an Escherichia coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
How to improve the stability of Phenylpyruvic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Phenylpyruvic acid (PPA) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your PPA solutions in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a stock solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: PPA is more stable in acidic conditions. Neutral to alkaline pH can promote degradation through pathways like aldol-like condensation reactions.
-
Temperature: Higher temperatures accelerate the rate of degradation. Therefore, it is crucial to store PPA solutions at low temperatures.
-
Light: Exposure to light can induce photodegradation. Solutions should be stored in light-resistant containers.
-
Oxygen: As an alpha-keto acid, PPA is susceptible to oxidation. The presence of dissolved oxygen in the solvent can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability. While PPA is soluble in common organic solvents like DMSO, ethanol, and DMF, the purity and handling of the solvent are important. For instance, hygroscopic solvents like DMSO should be newly opened to minimize water content, which can participate in hydrolysis.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce instability and accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q2: What are the recommended storage conditions for PPA stock solutions?
A2: To maximize the shelf-life of your PPA stock solutions, adhere to the following storage guidelines.
| Storage Condition | Recommendation | Duration |
| Temperature | Store at -80°C for long-term storage. For short-term storage, -20°C is acceptable. | Up to 6 months at -80°C; Up to 1 month at -20°C.[1] |
| Light Exposure | Store in amber or opaque vials to protect from light. | |
| Atmosphere | For optimal stability, overlay the solution with an inert gas like argon or nitrogen before sealing. | |
| Aliquoting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Q3: What are the visible and analytical signs of PPA degradation?
A3: Degradation of PPA can manifest in several ways:
-
Visual Signs: A noticeable change in the color of the solution (e.g., turning yellow) or the formation of precipitates can indicate degradation.
-
Analytical Signs: The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate and quantify PPA and its degradation products, such as phenylacetic acid and benzaldehyde. A decrease in the peak area of PPA and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q4: Can I use stabilizers to prolong the shelf-life of my PPA stock solution?
A4: While specific commercial stabilizers for PPA solutions are not commonly documented, general strategies for stabilizing alpha-keto acids can be applied. Maintaining a low pH (acidic) environment can help to reduce the rate of certain degradation reactions. For biological samples containing alpha-keto acids, treatment with a hydrazide gel has been used to form stable hydrazone derivatives, though this is more of a derivatization for analysis rather than a stabilization of the stock solution for experimental use. At present, the most effective methods for ensuring stability are proper storage conditions and preparing fresh solutions when possible.
Troubleshooting Guide
This guide addresses common issues encountered when working with PPA stock solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using the same PPA stock solution. | Degradation of PPA due to improper storage or repeated freeze-thaw cycles. | Prepare fresh aliquots from a new, solid batch of PPA. Verify the concentration and purity of the new stock solution using HPLC. Always use a new aliquot for each experiment. |
| The PPA solution has changed color (e.g., turned yellow). | Oxidation or other degradation pathways have occurred. | Discard the discolored solution. Prepare a fresh stock solution using a high-purity solvent that has been purged with an inert gas. Store the new solution under the recommended conditions (frozen, protected from light, and under an inert atmosphere). |
| Precipitate has formed in the PPA solution upon thawing. | The solubility limit may have been exceeded at lower temperatures, or the precipitate could be a degradation product. | Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If it does not, it is likely a degradation product, and the solution should be discarded. Consider preparing a more dilute stock solution if solubility is a recurring issue. |
| Difficulty dissolving solid PPA in the chosen solvent. | The PPA may not be highly soluble in the selected solvent at the desired concentration, or the solvent quality may be poor. | Refer to solubility data for PPA in different solvents. Sonication may aid in dissolution.[2] Ensure you are using a high-purity, anhydrous grade solvent. For DMSO, which is hygroscopic, use a freshly opened bottle. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile container.
-
Add the desired volume of solvent to a sterile glass container.
-
Purge the solvent by bubbling a gentle stream of inert gas through it for 5-10 minutes to remove dissolved oxygen.
-
Add the solid PPA to the purged solvent.
-
Mix gently until the PPA is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Immediately aliquot the stock solution into single-use, light-resistant vials.
-
Before sealing each vial, flush the headspace with inert gas.
-
Label the vials with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Protocol for Assessing the Stability of a this compound Stock Solution (Forced Degradation Study)
This protocol is designed to intentionally degrade the PPA solution to understand its stability profile and identify degradation products.
-
Materials:
-
PPA stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the PPA stock solution with 0.1 M HCl. Incubate at 60°C for 30 minutes.
-
Base Hydrolysis: Mix an aliquot of the PPA stock solution with 0.1 M NaOH. Incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Mix an aliquot of the PPA stock solution with 3% H₂O₂. Keep at room temperature for 30 minutes.
-
Thermal Degradation: Incubate an aliquot of the PPA stock solution at 60°C for 30 minutes.
-
Photodegradation: Expose an aliquot of the PPA stock solution to direct UV light for a defined period.
-
Control: Keep an aliquot of the PPA stock solution under the recommended storage conditions (-80°C, protected from light).
-
Analysis: Analyze all samples (including the control) by HPLC or LC-MS/MS. Compare the chromatograms to identify and quantify the degradation of PPA and the formation of degradation products.
-
Visualizations
Caption: Phenylalanine Metabolic Pathway.
Caption: this compound Degradation Pathways.
Caption: Troubleshooting Workflow for PPA Solutions.
References
Reducing matrix effects in LC-MS/MS analysis of Phenylpyruvic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating matrix effects during the LC-MS/MS analysis of Phenylpyruvic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] The matrix contains various components like proteins, salts, and phospholipids (B1166683) that can interfere with the ionization process in the mass spectrometer's source.[1]
Q2: What are the most common strategies to minimize matrix effects for this compound analysis?
A2: The primary strategies to reduce matrix effects include:
-
Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are used to remove interfering matrix components before LC-MS/MS analysis.[2]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[2]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the preferred choice to compensate for matrix effects as it behaves nearly identically to the analyte during sample preparation and ionization.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to correct for consistent matrix effects.
Q3: Which sample preparation technique is most effective for this compound?
A3: For the analysis of this compound in urine, a conventional liquid-liquid extraction (LLE) method using dichloromethane (B109758) as the extraction solvent has been shown to be effective, resulting in high recovery and no significant ion suppression.[4] While protein precipitation is a simpler method, it may result in greater matrix interference compared to LLE or SPE. Solid-phase extraction (SPE) can also be a powerful tool for cleaning up complex samples and reducing matrix effects.[5] The choice of method will depend on the specific matrix and the required sensitivity of the assay.
Q4: When should I use a stable isotope-labeled (SIL) internal standard?
A4: A SIL internal standard is highly recommended for quantitative LC-MS/MS analysis, especially when dealing with complex biological matrices.[3] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and variations during sample processing and analysis, allowing for more accurate and precise quantification.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and/or Low Signal Intensity
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like LLE or SPE to better remove interfering substances.[5]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the region of ion suppression. A post-column infusion experiment can help identify these regions.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[6]
-
Issue 2: Inconsistent and Irreproducible Results
-
Possible Cause: Variable matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[3]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls. Automation can help reduce variability.
-
Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a pooled blank matrix to compensate for consistent matrix effects.
-
Issue 3: High Background Noise
-
Possible Cause: Contamination from the sample matrix or the LC-MS system.
-
Troubleshooting Steps:
-
Clean the Ion Source: High matrix load can lead to contamination of the mass spectrometer's ion source. Regular cleaning is recommended.[2]
-
Improve Sample Preparation: A cleaner sample extract will reduce the amount of non-volatile matrix components entering the mass spectrometer.
-
Use a Divert Valve: Program a divert valve to direct the flow to waste during the parts of the chromatographic run where highly retained matrix components may elute.
-
Experimental Protocols & Data
Methodologies for Matrix Effect Reduction
Below are detailed protocols for common sample preparation techniques used to reduce matrix effects in the analysis of this compound and similar organic acids.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine [4]
-
Sample Preparation:
-
To 100 µL of urine sample, add an appropriate amount of internal standard (e.g., trans-cinnamic acid).
-
Add 500 µL of dichloromethane.
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Organic Acids in Plasma/Serum
-
Sample Pre-treatment:
-
To 200 µL of plasma/serum, add an internal standard.
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dilute with 600 µL of water.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Protocol 3: Protein Precipitation (PPT) for Plasma/Serum Samples [2]
-
Sample Preparation:
-
To 100 µL of plasma/serum, add an internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
-
Mixing and Centrifugation:
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for recovery and matrix effects for this compound and other small molecules using different sample preparation techniques.
Table 1: Validation Data for this compound in Urine via LLE [4]
| Parameter | Result |
| Recovery | 97% - 103% |
| Matrix Effect | No significant ion suppression observed |
| Intra-day Precision (%RSD) | < 7% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: Comparative Efficacy of Sample Preparation Methods for Small Molecules
| Sample Preparation Method | Analyte Class | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) |
| Protein Precipitation | Various drugs | Plasma | > 90% | High variability, often significant suppression |
| Liquid-Liquid Extraction | Organic acids | Plasma | 80 - 110% | Moderate, less than PPT |
| Solid-Phase Extraction | Various drugs | Plasma | 85 - 105% | Low, generally the most effective cleanup |
Note: Data in Table 2 is representative and compiled from general findings in the literature. The actual performance will vary depending on the specific analyte and matrix.
Visualized Workflows
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Sample Preparation Method Selection
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Common interferences in the colorimetric assay of Phenylpyruvic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the colorimetric assay of Phenylpyruvic acid (PPA), a key biomarker for the metabolic disorder phenylketonuria (PKU). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric assay for this compound?
A1: The most common colorimetric assay for PPA is based on the reaction between the enol form of PPA and ferric chloride (FeCl₃) in a weakly acidic or neutral solution. This reaction forms a transient, colored ferric-enol chelate complex, typically exhibiting a green or blue-green color, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the PPA concentration in the sample.
Q2: What is the optimal wavelength for measuring the absorbance of the PPA-ferric chloride complex?
A2: The optimal wavelength for measuring the absorbance of the PPA-ferric chloride complex can vary slightly depending on the specific reaction conditions, such as the solvent and pH. However, it is generally in the range of 600-700 nm. It is always recommended to perform a wavelength scan with a known standard to determine the maximal absorbance (λmax) under your specific experimental conditions.
Q3: How should I prepare this compound standards for a calibration curve?
A3: To prepare PPA standards, start by making a stock solution. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[1] For instance, a stock solution can be prepared by dissolving a precisely weighed amount of PPA in a known volume of a suitable solvent. From this stock solution, a series of working standards with decreasing concentrations can be prepared by serial dilution with the same solvent or an appropriate buffer. These standards should cover the expected concentration range of PPA in your samples.
Q4: How can the stability of the colored PPA-ferric chloride complex be improved?
A4: The ferric complex of the enol-PPA is known to be unstable, which can lead to variability in results. To improve its stability, the reaction can be carried out in a mixed solvent system, such as a 50% (v/v) water-dimethylsulfoxide (DMSO) mixture.[2] This has been shown to enhance the stability of the colored complex, allowing for more reliable and reproducible quantitative measurements.[2]
Experimental Protocols
Quantitative Colorimetric Assay of this compound (Improved Stability Method)[2]
This protocol describes a method with enhanced stability of the colored product.
Reagents:
-
This compound (PPA) Standard Stock Solution: Prepare a 1 mg/mL stock solution of PPA in dimethylsulfoxide (DMSO). Store at -20°C.
-
Working PPA Standards: Prepare a series of working standards by diluting the stock solution with a 50% (v/v) water-DMSO mixture to achieve concentrations ranging from 0.01 to 0.2 mg/mL.
-
Ferric Chloride Reagent: Prepare a 10% (w/v) solution of ferric chloride (FeCl₃) in deionized water. Store in a dark bottle at 4°C.
-
Sample Diluent: 50% (v/v) water-dimethylsulfoxide (DMSO) mixture.
Procedure:
-
Sample Preparation: If using urine samples, they can be assayed directly or after extraction. For extraction, acidify the urine sample with HCl and extract with ether. Evaporate the ether and redissolve the residue in the sample diluent.
-
Assay Reaction:
-
Pipette 1.0 mL of each working standard or sample into a clean test tube.
-
Add 0.1 mL of the 10% Ferric Chloride Reagent to each tube.
-
Mix the contents of the tubes thoroughly.
-
-
Incubation: Allow the reaction to proceed for 5 minutes at room temperature for color development.
-
Measurement: Measure the absorbance of the resulting green-colored solution at the predetermined λmax (typically around 630 nm) using a spectrophotometer. Use the sample diluent mixed with the ferric chloride reagent as a blank.
-
Quantification: Construct a standard curve by plotting the absorbance values of the working standards against their corresponding concentrations. Determine the concentration of PPA in the samples by interpolating their absorbance values on the standard curve.
Troubleshooting Guides
Below are common issues encountered during the colorimetric assay of PPA and their potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Color Development | Degraded PPA standards or samples. | PPA is unstable and can degrade over time. Prepare fresh standards and use fresh or properly stored (-20°C) samples. |
| Incorrect pH of the reaction mixture. | The color development is pH-dependent. Ensure the pH of the sample and reaction mixture is within the optimal range (weakly acidic to neutral). | |
| Inactive ferric chloride reagent. | The ferric chloride solution can degrade over time. Prepare a fresh solution if it appears discolored or has been stored for an extended period. | |
| High Background Absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. |
| Presence of interfering substances in the sample that absorb at the assay wavelength. | Run a sample blank (sample without the ferric chloride reagent) to check for background absorbance. If high, consider sample cleanup procedures like solid-phase extraction. | |
| Turbidity in the sample. | Centrifuge or filter the sample to remove any particulate matter before the assay. | |
| Inconsistent or Irreproducible Results | Instability of the colored complex. | Use the improved stability method with a water-DMSO solvent system.[2] Read the absorbance at a consistent time point after adding the ferric chloride reagent. |
| Fluctuations in temperature. | Perform the assay at a constant room temperature, as temperature can affect the rate of color development and stability. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. | |
| False Positive Results | Presence of interfering substances that also form colored complexes with ferric chloride. | See the "Common Interferences" section below for a list of interfering substances. Perform confirmatory tests such as HPLC or GC-MS for positive results, especially in a clinical context. A false positive ferric chloride test has been reported in a neonate, emphasizing the need for confirmation. |
Common Interferences
The ferric chloride test is not specific to this compound and can give positive results with other compounds containing enolizable ketones or phenolic groups.
| Interfering Substance | Mechanism of Interference | Mitigation Strategies |
| Salicylates (e.g., Aspirin) | Salicylates contain a phenolic hydroxyl group that reacts with ferric chloride to produce a stable violet-colored complex.[3] This is a well-known interference in urine tests for salicylates. | If salicylate (B1505791) ingestion is suspected, an alternative method for PPA quantification, such as HPLC, should be used. |
| Phenols and other phenolic compounds | These compounds react with ferric chloride to form colored complexes, similar to the reaction with PPA. | Sample cleanup procedures, such as extraction, may help to remove some interfering phenolic compounds. |
| Bilirubin | Bilirubin can cause spectral interference due to its own absorbance in the visible range. In some cases, it can also chemically interfere with colorimetric reactions. | The use of a sample blank can help to correct for the background absorbance of bilirubin. However, at high concentrations, a more specific analytical method may be necessary. |
| Other α-keto acids | Other α-keto acids present in the sample may also react with ferric chloride to produce a colored product. | The specificity of the reaction is limited. Chromatographic methods are recommended for distinguishing between different keto acids. |
| Acetoacetic acid (in cases of ketonuria) | Acetoacetic acid can produce a red or purplish color with ferric chloride. | This interference is particularly relevant in urine samples from individuals with ketosis. |
Visualizations
Experimental Workflow for PPA Colorimetric Assay
References
Technical Support Center: Chromatographic Analysis of Phenylpyruvic Acid and its Metabolites
Welcome to the technical support center for the chromatographic analysis of phenylpyruvic acid and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing this compound and its metabolites?
A1: The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2][3][4] Reverse-phase HPLC is frequently used for its ability to separate polar compounds.[2] GC-MS is also a powerful technique, particularly for metabolomic studies, and often requires derivatization of the analytes to increase their volatility.[1][5]
Q2: Why is derivatization often necessary for the analysis of this compound?
A2: Derivatization is employed for several reasons:
-
To improve volatility for GC analysis: this compound and its metabolites are often not volatile enough for direct GC analysis. Derivatization techniques like oximation-silylation make them suitable for this method.[1]
-
To enhance detection sensitivity in HPLC: Attaching a fluorescent tag, for example by reacting with 4'-hydrazino-2-stilbazole, can significantly improve the limit of detection in HPLC with fluorescence detection.[6]
-
To prevent degradation: this compound is susceptible to decarboxylation, converting it to phenylacetic acid, especially during sample extraction.[7][8] Derivatization, such as forming oxime derivatives before extraction, can prevent this degradation.[8]
Q3: What are the key metabolites of this compound I should consider in my analysis, particularly in the context of Phenylketonuria (PKU)?
A3: In the context of PKU, where phenylalanine metabolism is impaired, you should consider analyzing for phenylalanine, this compound, phenyllactic acid, and phenylacetic acid.[1][9] Elevated levels of these compounds are characteristic of the disease.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in your chromatogram.
-
Reduced resolution between adjacent peaks.
-
Difficulty in accurate peak integration and quantification.
Possible Causes and Solutions:
| Potential Cause | Diagnosis | Solution |
| Column Overload | Peak tailing worsens as the sample concentration increases.[10] | Prepare and inject a series of sample dilutions. If the peak shape improves with lower concentrations, the original sample was too concentrated.[10] |
| Secondary Interactions with Silanol (B1196071) Groups | Peak tailing is more pronounced for acidic compounds like this compound. | Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single ionic form.[10][11] Using a buffer (e.g., phosphate (B84403) or formate) will help maintain a stable pH.[10] Consider using an end-capped column to minimize exposed silanol groups.[10] |
| Column Degradation or Contamination | Gradual deterioration of peak shape over multiple runs, potentially with an increase in backpressure.[10] | Flush the column in the reverse direction with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[10] Employing a guard column can help protect the analytical column.[10] |
| Extra-column Volume | Peak tailing is more significant for early-eluting peaks.[10] | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure to eliminate dead volume.[10] |
| Peak Fronting | The front of the peak is less steep than the back. | This can be caused by column overload, but also by a mismatch between the sample solvent and the mobile phase.[12] Ideally, the sample should be dissolved in the mobile phase. |
Issue 2: Poor Resolution and Co-elution
Symptoms:
-
Overlapping peaks that cannot be accurately quantified.
-
Inability to separate this compound from its structurally similar metabolites.
Possible Causes and Solutions:
| Potential Cause | Diagnosis | Solution |
| Inadequate Mobile Phase Composition | Peaks are broad and not well-separated. | Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile (B52724), methanol) to water ratio.[2] For complex mixtures, a gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic elution. |
| Inappropriate Stationary Phase | The column chemistry is not providing sufficient selectivity for the analytes. | Experiment with different column chemistries. For example, a Phenyl column may offer different selectivity compared to a standard C18 column for aromatic compounds like this compound.[6] |
| Suboptimal Temperature | Resolution changes with ambient temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature. Higher temperatures can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. |
Issue 3: Analyte Instability and Degradation
Symptoms:
-
Lower than expected concentrations of this compound.
-
Presence of unexpected peaks, such as a large phenylacetic acid peak.[8]
Possible Causes and Solutions:
| Potential Cause | Diagnosis | Solution |
| Decarboxylation of this compound | This compound is known to be unstable and can decarboxylate to form phenylacetic acid, especially during sample extraction procedures.[7][8] | Form an oxime derivative of this compound prior to extraction. This will stabilize the molecule and prevent decarboxylation.[8] |
| Thermal Instability | Degradation occurs during high-temperature steps, such as in the GC injector. | An improved oximation-silylation method that allows for a lower reaction temperature can be beneficial for thermally unstable compounds like this compound.[1] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Column: Newcrom R1 or a similar reverse-phase column (e.g., C18, Phenyl).[2][6]
-
Mobile Phase: A mixture of acetonitrile and water containing an acidifier like phosphoric acid or formic acid.[2] For MS compatibility, formic acid is preferred.[2] A typical starting point could be 30:70 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection after derivatization.[6]
-
Sample Preparation:
Protocol 2: GC-MS Method for this compound and Metabolites
This protocol involves a derivatization step to make the analytes volatile.
-
Column: HP-5MS or a similar non-polar capillary column.[5]
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 75°C, hold for 10 minutes.
-
Ramp: Increase to 175°C at a rate of 10°C/min.[13]
-
-
Injector and Detector Temperatures: 250°C and 280°C, respectively.[13]
-
Derivatization (Oximation-Silylation): [1]
-
To the dried sample extract, add a solution of methoxyamine hydrochloride in pyridine (B92270) to form oxime derivatives.
-
Incubate to allow the reaction to complete.
-
Add a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.[5]
-
The sample is then ready for injection into the GC-MS.
-
Visualizations
Phenylketonuria (PKU) Metabolic Pathway
Caption: Simplified metabolic pathway in Phenylketonuria (PKU).
General Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
References
- 1. A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Rapid diagnosis of phenylketonuria and other aminoacidemias by quantitative analysis of amino acids in neonatal blood spots by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Tissue-specific activation of mitogen-activated protein kinases for expression of transthyretin by phenylalanine and its metabolite, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. An artifact in the gas chromatographic analysis of urinary organic acids from phenylketonuric children: decarboxylation of the this compound during extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing pH for the Enzymatic Conversion of Phenylpyruvic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of phenylpyruvic acid (PPA).
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for the conversion of this compound?
A1: Several enzymes can be utilized for the conversion of this compound, depending on the desired product. Common enzymes include:
-
Phenylalanine Dehydrogenase (PheDH): Catalyzes the reversible deamination of L-phenylalanine (B559525) to phenylpyruvate.[1]
-
D-Amino Acid Oxidase (DAO): Catalyzes the oxidative deamination of D-amino acids to their corresponding imino acids, which then hydrolyze to α-keto acids like this compound.[2][3]
-
Transaminases (TAs): These enzymes can convert this compound into L-phenylalanine by transferring an amino group from an amino donor.[4]
-
Lactate (B86563) Dehydrogenases (LDHs): NAD-dependent lactate dehydrogenases have been identified as key enzymes in reducing this compound to phenyllactic acid (PLA).[5]
Q2: Why is pH a critical parameter in the enzymatic conversion of PPA?
A2: The pH of the reaction environment is a critical factor that significantly influences enzyme activity.[6][7] Each enzyme has an optimal pH range where it exhibits maximum catalytic activity. Deviations from this optimal pH can lead to a decrease in reaction rate and, in extreme cases, irreversible denaturation of the enzyme, resulting in a complete loss of function.[6][8]
Q3: What is the typical optimal pH range for enzymes that convert this compound?
A3: The optimal pH varies depending on the specific enzyme being used. For instance, some Phenylalanine Dehydrogenases have an optimal pH in the alkaline range, around 8.4 to 11.5.[1][9] In contrast, the conversion of PPA to phenyllactic acid using whole cells of Bacillus coagulans SDM was found to be optimal at a pH of 6.5.[5] D-Amino Acid Oxidases can have optimal pH values ranging from 6.5 to 10.0, depending on the source organism.[2]
Q4: Can the optimal pH of an enzyme be altered?
A4: Yes, the optimal pH of an enzyme can be shifted through protein engineering techniques such as site-directed mutagenesis. For example, researchers have successfully shifted the pH optimum of a transaminase from 8.5 to 7.5 by replacing a single amino acid residue.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of this compound, with a focus on pH optimization.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incorrect pH of the reaction buffer. | Verify the pH of your buffer using a calibrated pH meter. Prepare fresh buffer if necessary. |
| Enzyme denaturation due to extreme pH. | Check the pH stability range of your enzyme. Ensure your reaction pH is within this range.[7] | |
| Sub-optimal pH for the specific enzyme. | Consult the literature or the enzyme's technical data sheet for the optimal pH. Perform a pH optimization experiment (see Experimental Protocols section). | |
| Inconsistent reaction rates | Fluctuations in buffer pH during the reaction. | Use a buffer with sufficient buffering capacity at the desired pH. Monitor the pH throughout the reaction and adjust if necessary. |
| Temperature fluctuations affecting pH. | Be aware that the pH of some buffers can change with temperature. Ensure your temperature control is stable. | |
| Precipitate formation in the reaction mixture | This compound insolubility. | PPA can be difficult to dissolve under acidic or neutral conditions at lower temperatures. Dissolving PPA in a slightly alkaline solution (e.g., with NaOH) before adding it to the reaction mixture can improve solubility.[5] |
| Buffer components precipitating with substrate or product. | Ensure all components of your reaction mixture are compatible and soluble at the chosen pH and temperature. |
Data Presentation
Table 1: Optimal pH for Various Enzymes in this compound Conversion
| Enzyme | Source Organism | Substrate/Product | Optimal pH | Reference(s) |
| Phenylalanine Dehydrogenase | Thermoactinomyces intermedius | 2-ketoadipic acid | 8.4 | [1] |
| Phenylalanine Dehydrogenase | Not specified | L-Phenylalanine | 11.5 | [9] |
| D-Amino Acid Oxidase (ApDAO) | Arthrobacter protophormiae | D-amino acids | 6.5 - 8.5 | [2] |
| D-Amino Acid Oxidase (RxDAO) | Rhodotorula gracilis | D-amino acids | 7.0 - 10.0 | [2] |
| Human D-Amino Acid Oxidase (hDAAO) | Homo sapiens | D-alanine, D-serine | 9.5 - 10.0 | [3] |
| Whole cells (containing Lactate Dehydrogenases) | Bacillus coagulans SDM | This compound to Phenyllactic acid | 6.5 | [5] |
| Transaminase | Pseudomonas fluorescens ATCC 11250 | This compound to L-phenylalanine | Alkaline (rate increased up to pH 12) | |
| L-amino acid deaminase | Proteus mirabilis | L-phenylalanine to this compound | 8.0 |
Experimental Protocols
Detailed Methodology for Determining the Optimal pH of an Enzyme
This protocol outlines a general procedure to determine the optimal pH for the enzymatic conversion of this compound.
1. Materials:
-
Enzyme of interest
-
This compound (substrate)
-
A series of buffers covering a wide pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris-HCl buffer for pH 7-9, glycine-NaOH buffer for pH 9-11)
-
Spectrophotometer or HPLC for product quantification
-
Constant temperature water bath or incubator
-
Calibrated pH meter
2. Procedure:
-
Prepare a stock solution of the substrate (this compound). The concentration should be optimized based on the enzyme's Michaelis-Menten constant (Km), if known.
-
Prepare a series of reaction buffers with varying pH values (e.g., in 0.5 pH unit increments) covering the expected optimal range.
-
Set up a series of reaction tubes. Each tube will contain the same concentration of substrate and enzyme, but a different pH buffer. Include a control tube for each pH with no enzyme to account for any non-enzymatic conversion.
-
Equilibrate all solutions to the optimal reaction temperature. [11]
-
Initiate the reaction by adding the enzyme to each tube. Start a timer immediately.
-
Incubate the reactions for a fixed period. This time should be within the linear range of the reaction, where the product formation is proportional to time.
-
Stop the reaction. This can be achieved by various methods, such as adding a strong acid or base to drastically change the pH and denature the enzyme, or by rapid heating or cooling.[12]
-
Quantify the amount of product formed. This can be done using a suitable analytical method, such as measuring the absorbance of the product at a specific wavelength with a spectrophotometer, or by separating and quantifying the product using HPLC.
-
Calculate the initial reaction rate for each pH value.
-
Plot the reaction rate as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under those specific conditions.[13]
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal pH for PPA conversion.
Caption: Troubleshooting flowchart for low yield in PPA enzymatic conversion.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of this compound to l-phenylalanine using a strain of Pseudomonas fluorescens ATCC 11250 with high transaminase activity | Semantic Scholar [semanticscholar.org]
- 5. Efficient Conversion of this compound to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 8. Khan Academy [khanacademy.org]
- 9. nipro.co.jp [nipro.co.jp]
- 10. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
Validation & Comparative
A Comparative Guide to the Quantification of Phenylpyruvic Acid in Urine: HPLC vs. Alternative Methods
The accurate quantification of phenylpyruvic acid (PPA) in urine is crucial for the diagnosis and monitoring of the inherited metabolic disorder phenylketonuria (PKU).[1][2] This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for PPA determination in urine, intended for researchers, scientists, and professionals in drug development.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is dependent on the specific requirements of the study, such as sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of a reported HPLC method with fluorescence detection and an LC-MS/MS method.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation by reversed-phase chromatography followed by fluorescence detection of a derivatized product. | Separation by UPLC followed by mass spectrometric detection of the analyte and an internal standard.[3][4] |
| Lower Limit of Detection (LOD) | 25 pmol in 0.2 ml of urine[5] | 0.001 µM[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.009 µM[3] |
| Linear Range | Not explicitly stated | 0.009 - 5 µM[3][4] |
| Precision (Repeatability) | Not explicitly stated | Intraday: <7%, Interday: <10%[3][4] |
| Accuracy (Recovery) | Not explicitly stated | 97% - 103%[3][4] |
| Sample Preparation | Ethyl acetate (B1210297) extraction followed by derivatization.[5] | Liquid-liquid extraction with dichloromethane (B109758).[3][4] |
| Internal Standard | Not explicitly stated | trans-Cinnamic acid[3] |
| Derivatization | Required (with 4'-hydrazino-2-stilbazole).[5] | Not required.[3] |
| Run Time | Not explicitly stated | 4 minutes[3] |
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS/MS methods are provided below to allow for replication and evaluation.
HPLC Method with Fluorescence Detection
This method is based on the derivatization of this compound to a fluorescent hydrazone prior to chromatographic separation.
a) Sample Preparation and Derivatization:
-
To 0.2 ml of a urine sample, add an appropriate internal standard.
-
Extract the sample with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness.
-
Reconstitute the residue in aqueous methanol.
-
Add 4'-hydrazino-2-stilbazole to the reconstituted sample to form the fluorescent hydrazone derivative.[5]
b) Chromatographic Conditions:
-
Column: µBondapak Phenyl[5]
-
Mobile Phase: Not explicitly detailed in the provided abstract.
-
Flow Rate: Not explicitly detailed in the provided abstract.
-
Detection: Fluorescence detection.[5]
LC-MS/MS Method
This method offers high sensitivity and specificity for the direct quantification of this compound.
a) Sample Preparation:
-
Utilize a conventional liquid-liquid extraction method.
-
Use trans-cinnamic acid as an internal standard.[3]
b) Chromatographic Conditions:
-
Instrumentation: Acquity UPLC MS/MS (Waters, Xevo TQD)[3][4]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: Methanol[3]
-
Flow Rate: 0.4 mL/minute[3]
-
Gradient Elution:
-
Start at 5% B, hold for 1.00 min.
-
Increase to 100% B until 2.0 min.
-
Hold at 100% B for 1.00 min.
-
Return to 5% B at 3.00 min and re-equilibrate until 4.00 min.[3]
-
-
Injection Volume: 5 µL[3]
c) Mass Spectrometry Conditions:
-
Ionization Mode: Not explicitly stated, but MRM transitions are provided.
-
Desolvation Temperature: 350 °C[3]
-
Cone Gas Flow Rate: 40 L/h[3]
-
Desolvation Gas Flow Rate: 600 L/h[3]
-
MRM Transitions:
Methodology Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Phenylketonuria (PKU) and Newborn Screening | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Ege Journal of Medicine » Submission » Development of an Analytical Method For Determination of Urine 3-Phenylpyruvic Acid Based on Liquid-Liquid Extraction and LC-MS/MS [egetipdergisi.com.tr]
- 5. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phenylpyruvic Acid: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Phenylpyruvic acid (PPA) is a key intermediate in the synthesis of various pharmaceuticals, notably the essential amino acid L-phenylalanine and its derivatives. The production of PPA can be broadly categorized into two main approaches: traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Performance Comparison
The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between reaction conditions, yield, and environmental impact. Enzymatic methods generally offer milder conditions and higher specificity, while chemical routes can provide high yields but often require harsh reagents and conditions.
| Parameter | Enzymatic Synthesis (L-Amino Acid Deaminase) | Chemical Synthesis (Hydrolysis of α-Acetaminocinnamic Acid) | Chemical Synthesis (Double Carbonylation of Benzyl (B1604629) Chloride) |
| Starting Material | L-Phenylalanine | α-Acetaminocinnamic Acid | Benzyl Chloride, Carbon Monoxide |
| Key Reagents | L-amino acid deaminase (from Proteus mirabilis) | 1 N Hydrochloric Acid | Cobalt Carbonyl Catalyst, Base (e.g., Ca(OH)₂) |
| Reaction Temperature | ~30-40°C[1][2] | Boiling (100°C)[3] | ~60-80°C[4] |
| Reaction Time | ~3-20 hours[5][6] | 3 hours[3] | 4-10 hours[4][7] |
| Yield | Up to 99.6% conversion[6][8] | 88-94%[3] | 44-75%[7][9] |
| Productivity | Up to 10.0 g·L⁻¹·h⁻¹[1] | Not typically measured in g·L⁻¹·h⁻¹ for this method | Not typically measured in g·L⁻¹·h⁻¹ for this method |
| Environmental Impact | Eco-friendly, biodegradable waste[5][10] | Use of strong acid, organic solvents for extraction | Use of toxic carbon monoxide and heavy metal catalyst |
| Selectivity | High stereospecificity | Good | Byproducts such as phenylacetic acid are common[9] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the enzymatic and a common chemical synthesis route to this compound.
Caption: Enzymatic conversion of L-Phenylalanine to this compound.
Caption: Chemical synthesis of this compound via hydrolysis.
Experimental Protocols
Enzymatic Synthesis: L-Amino Acid Deaminase from Proteus mirabilis
This protocol is based on the whole-cell biotransformation approach, which is often favored for its cost-effectiveness as it avoids enzyme purification.
1. Biocatalyst Preparation:
-
An E. coli strain engineered to express the L-amino acid deaminase (L-AAD) from Proteus mirabilis is cultured in a suitable fermentation medium.[1]
-
Gene expression is induced, for example, with IPTG, and the cells are grown to a high density.[1]
-
The cells are harvested by centrifugation and can be used directly as a whole-cell biocatalyst.
2. Biotransformation Reaction:
-
The whole-cell biocatalyst is resuspended in a reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0).[1]
-
The substrate, L-phenylalanine, is added to the cell suspension. Optimal concentrations can range from 20 to 30 g/L.[1]
-
The reaction mixture is incubated at a controlled temperature, typically around 35-40°C, with agitation to ensure proper mixing and aeration.[1]
-
The reaction progress is monitored by measuring the concentration of PPA using methods like HPLC.[11]
3. Product Isolation:
-
Upon completion of the reaction, the cells are removed by centrifugation or filtration.
-
The supernatant containing the PPA can be acidified to facilitate product precipitation or subjected to other purification methods like extraction.
Chemical Synthesis: Hydrolysis of α-Acetaminocinnamic Acid
This is a classic and high-yielding chemical method for PPA synthesis.[3]
1. Reaction Setup:
-
In a flask equipped with a reflux condenser, 10 grams of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid are combined.[3]
2. Hydrolysis:
-
The mixture is heated to boiling and refluxed for 3 hours to complete the hydrolysis.[3]
-
Any oily droplets that form during boiling are removed by hot filtration.[3]
3. Product Isolation and Purification:
-
The solution is allowed to cool, during which this compound crystallizes.[3]
-
The crystals are collected by filtration and washed with ice-cold water.[3]
-
The filtrate is extracted with diethyl ether to recover dissolved product.[3]
-
The ether extracts are combined, and the solvent is evaporated at room temperature.[3]
-
The residue from the extraction is combined with the first crop of crystals and dried. The reported yield is between 7.2 and 7.7 grams (88-94%).[3]
Discussion
Enzymatic Synthesis:
The primary advantages of enzymatic synthesis are its high specificity, mild reaction conditions, and environmental friendliness.[5][10] Enzymes like L-amino acid deaminase catalyze the oxidative deamination of L-phenylalanine to PPA without the production of toxic byproducts like hydrogen peroxide, which is a concern with L-amino acid oxidases.[1] The use of whole-cell biocatalysts can be particularly cost-effective, eliminating the need for expensive enzyme purification.[5] Recent advancements in protein and metabolic engineering have led to significant improvements in PPA titers and conversion rates, with some engineered strains achieving productions as high as 81.2 g/L with a 99.6% conversion rate in bioreactors.[8] However, challenges such as substrate and product inhibition can be limiting factors, though these are being addressed through protein engineering.[6]
Chemical Synthesis:
Chemical methods offer the advantage of well-established procedures and potentially high throughput. The hydrolysis of α-acetaminocinnamic acid, for instance, is a robust method with consistently high yields.[3] Other methods, such as the double carbonylation of benzyl chloride, provide a direct route from a common industrial chemical but often result in lower yields and the formation of byproducts like phenylacetic acid.[4][9] The major drawbacks of chemical synthesis are the harsh reaction conditions (e.g., high temperatures, strong acids), the use of hazardous materials (e.g., carbon monoxide, heavy metal catalysts), and the generation of chemical waste, which contribute to a larger environmental footprint.[2][12]
Conclusion
For applications where high purity, stereospecificity, and environmental sustainability are paramount, enzymatic synthesis presents a compelling and increasingly viable option. The continuous improvements in enzyme engineering and bioprocess optimization are making this approach more competitive for industrial-scale production.
Chemical synthesis, particularly the hydrolysis of α-acetaminocinnamic acid, remains a reliable and high-yielding method suitable for laboratory-scale and some industrial applications where the infrastructure to handle the required reagents and conditions is in place. The choice between these methods will ultimately depend on the specific requirements of the project, including scale, cost considerations, purity needs, and environmental policies.
References
- 1. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0416085A1 - Process for the preparation of this compound from benzyl chloride - Google Patents [patents.google.com]
- 8. Production of this compound by engineered L-amino acid deaminase from Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0195530A2 - Process for the preparation of phenyl pyruvic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Phenylpyruvic Acid: LC-MS/MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of phenylpyruvic acid (PPA), a key biomarker for the metabolic disorder phenylketonuria (PKU), is of paramount importance.[1][2][3] The choice of analytical methodology is critical for achieving reliable and sensitive measurements. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound in biological matrices.
This comparison is based on a synthesis of published experimental data, offering a clear overview of the performance characteristics of each method. We present a detailed examination of their experimental protocols and a summary of their quantitative performance to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the analysis of this compound using LC-MS/MS and HPLC, based on data from various validation studies.
| Performance Metric | LC-MS/MS | HPLC with Fluorescence Detection |
| Linearity Range | 0.009 - 5 µM[1][4] | Not explicitly stated, but sensitive enough for normal and newborn levels[5] |
| Limit of Detection (LOD) | 0.001 µM[1][4] | 25 pmol (in 0.2 ml urine), 32 pmol (in 0.2 ml serum)[5] |
| Limit of Quantification (LOQ) | 0.009 µM[1] | Not explicitly stated |
| Accuracy (Recovery) | 97% - 103%[1][4] | Not explicitly stated |
| Precision (Repeatability) | Intraday: < 7%, Interday: < 10%[1][4] | Not explicitly stated |
| Internal Standard | Trans-cinnamic acid[1] | Not utilized in the described method[5] |
| Derivatization | Not required[1] | Required (fluorescent hydrazone formation)[5] |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using both LC-MS/MS and HPLC, as derived from published literature.
LC-MS/MS Method for this compound Analysis
This method provides a rapid, precise, and specific approach for the determination of 3-phenylpyruvic acid.[1][4]
Sample Preparation:
-
A conventional liquid-liquid extraction is performed using dichloromethane (B109758) as the extraction solvent.[1][4]
-
Trans-cinnamic acid is utilized as an internal standard.[1]
Chromatographic Conditions:
-
Column: Acquity UPLC Phenyl column (50 mm × 2.1 mm, 1.7 μm)[1][4]
-
Mobile Phase: A gradient elution is used with 0.1% formic acid in water and methanol (B129727).[1][4]
-
Flow Rate: 0.4 mL/minute[1]
-
Total Run Time: 4 minutes[1]
Mass Spectrometry Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[6][7]
-
Negative ionization mode is typically used for organic acids like PPA.[6][7]
HPLC Method with Fluorescence Detection for this compound Analysis
This method offers high sensitivity for the determination of this compound in urine and serum.[5]
Sample Preparation and Derivatization:
-
This compound is extracted from the sample using ethyl acetate.[5]
-
The extracted PPA is then reacted with 4'-hydrazino-2-stilbazole in aqueous methanol to form a fluorescent hydrazone derivative.[5]
Chromatographic Conditions:
Detection:
-
Fluorescence detection is used to quantify the derivatized this compound.[5]
Visualizing the Workflow and Logic
To better understand the processes involved in method validation and the relationship between the key analytical parameters, the following diagrams are provided.
Caption: A comparative workflow for the analysis of this compound.
Caption: The logical flow of a cross-validation study.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000205) [hmdb.ca]
- 4. Ege Journal of Medicine » Submission » Development of an Analytical Method For Determination of Urine 3-Phenylpyruvic Acid Based on Liquid-Liquid Extraction and LC-MS/MS [egetipdergisi.com.tr]
- 5. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxythis compound in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of Phenylpyruvic Acid: A Comparative Guide to Derivatization Reagents for GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of Phenylpyruvic acid (PPA) is crucial in various biomedical and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, but the inherent low volatility and thermal instability of PPA necessitate a derivatization step. This guide provides a comparative analysis of common derivatization reagents, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
This compound, an aromatic keto acid, requires chemical modification to increase its volatility and thermal stability for successful GC-MS analysis. The primary derivatization strategies involve silylation, alkylation, and a two-step oximation-silylation approach. Each method presents distinct advantages and limitations in terms of reaction efficiency, derivative stability, and analytical sensitivity.
Comparative Performance of Derivatization Reagents
The choice of derivatization reagent significantly impacts the quantitative performance of a GC-MS method. Below is a summary of key performance characteristics for the most common approaches.
| Derivatization Reagent/Method | Typical Reaction Time | Typical Reaction Temperature | Derivative Stability | Reported LOD/LOQ | Advantages | Disadvantages |
| Silylation Reagents | ||||||
| BSTFA (+/- TMCS) | 15-60 min | 60-100°C | Moderate; sensitive to moisture | ng/mL to µg/mL range for similar organic acids | Well-established, effective for carboxyl and hydroxyl groups, readily available. | Moisture sensitive, may not efficiently derivatize the keto group, leading to multiple derivatives.[1][2] |
| MSTFA | 15-60 min | 60-100°C | Moderate; sensitive to moisture | Generally comparable to BSTFA | Produces cleaner chromatograms as byproducts are more volatile.[3] | Moisture sensitive, similar limitations to BSTFA for keto groups. |
| Alkylation Reagents | ||||||
| Methyl Chloroformate (MCF) | ~1 min | Room Temperature | High; derivatives are generally stable | Low µM to nM range for amino and organic acids[4] | Fast reaction, stable derivatives, can be performed in aqueous media, cost-effective.[5][6][7] | Highly exothermic reaction, potential for hydrolysis if not handled correctly.[4] |
| Two-Step Oximation-Silylation | ||||||
| Methoxyamine HCl followed by BSTFA/MSTFA | Oximation: 30-90 min; Silylation: 15-60 min | Oximation: 30-80°C; Silylation: 60-100°C | High | Potentially improved for keto acids | Protects the keto group, prevents cyclization, and reduces the number of isomers, beneficial for thermally unstable compounds like PPA.[3][8] | Longer, two-step process. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for each class of derivatization reagent, which should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Silylation using BSTFA
-
Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylation agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Alkylation using Methyl Chloroformate (MCF)
-
Sample Preparation: To 100 µL of an aqueous sample or standard solution containing this compound, add 333 µL of a 1:4 (v/v) mixture of pyridine and ethanol.
-
Derivatization: Add 20 µL of methyl chloroformate (MCF) and vortex for 30 seconds. Add another 20 µL of MCF and vortex for another 30 seconds.
-
Extraction: Add 400 µL of chloroform (B151607) and 400 µL of 50 mM sodium bicarbonate solution, then vortex for 10 seconds.
-
Analysis: Centrifuge to separate the layers. Transfer the lower organic layer to a GC vial and inject 1 µL into the GC-MS.
Protocol 3: Two-Step Oximation-Silylation
-
Sample Preparation: Dry the sample extract containing this compound under a stream of nitrogen.
-
Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 60 minutes.
-
Silylation: Cool the vial to room temperature. Add 50 µL of BSTFA (or MSTFA) and heat at 70°C for 30 minutes.
-
Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the different derivatization strategies, the following diagrams are provided.
In-Depth Comparison and Recommendations
Silylation (BSTFA/MSTFA): This is the most common derivatization approach for organic acids. Silylation replaces active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[9] While effective, the keto group of PPA may not be efficiently derivatized, potentially leading to multiple derivative peaks and complicating quantification. The reagents and their derivatives are also highly sensitive to moisture, requiring anhydrous conditions. MSTFA is often preferred over BSTFA as its byproducts are more volatile and less likely to interfere with the chromatogram.[3]
Alkylation (Methyl Chloroformate): Alkylation with MCF offers a rapid and robust alternative to silylation. The reaction is fast, occurs at room temperature, and can be performed in an aqueous medium, which simplifies sample preparation.[5][6] The resulting derivatives are generally more stable than their silyl (B83357) counterparts, making this method well-suited for high-throughput and batch analyses.[1][10] However, the reaction is highly exothermic and requires careful handling.
Two-Step Oximation-Silylation: For keto acids like PPA, this two-step process is often the most effective. The initial oximation step with methoxyamine hydrochloride specifically targets the keto group, forming a stable oxime. This prevents the formation of different isomers and protects the thermally labile keto functional group. The subsequent silylation of the carboxylic acid group then ensures the necessary volatility for GC analysis. This method is particularly advantageous for thermally unstable compounds like this compound.[3][8]
The optimal derivatization strategy for this compound analysis by GC-MS depends on the specific requirements of the study.
-
For routine analysis and well-established protocols , traditional silylation with MSTFA can provide good results, provided that anhydrous conditions are maintained.
-
For high-throughput screening and applications requiring high derivative stability , alkylation with methyl chloroformate is a strong contender due to its speed and robustness.
-
For achieving the highest accuracy, specificity, and for dealing with the inherent instability of PPA , the two-step oximation-silylation method is highly recommended. The protection of the keto group in the first step significantly improves the reliability of the quantification.
Researchers should carefully consider these factors and validate their chosen method to ensure the generation of high-quality, reproducible data in their studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 8. A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylpyruvic Acid as an Enzyme Substrate: A Comparative Guide to Keto Acid Specificity
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for elucidating metabolic pathways and designing targeted therapeutics. This guide provides a comparative analysis of phenylpyruvic acid versus other keto acids as substrates for various enzymes, supported by experimental data and detailed protocols.
This compound, a central metabolite in phenylalanine metabolism, serves as a substrate for several enzymes, primarily aminotransferases and dehydrogenases. Its utilization by these enzymes is critical in both normal physiological processes and in pathological conditions such as phenylketonuria (PKU), where elevated levels of this compound are observed. The efficiency with which an enzyme utilizes this compound compared to other keto acids, such as α-ketoglutarate, pyruvate (B1213749), and various branched-chain α-keto acids, dictates metabolic flux and can be a key determinant in pathway regulation.
Comparative Enzyme Kinetics
The substrate preference of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme for different substrates is best compared using the kcat/Km ratio.
Below is a summary of kinetic parameters for selected enzymes with this compound and other keto acid substrates.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Phenylalanine Dehydrogenase (PDH) | Thermoactinomyces intermedius | Phenylpyruvate | 0.00066 | 0.37 | 5.6 x 105 | [1][2] |
| 2-Ketoadipic acid | 0.00177 | 0.005 | 2.8 x 103 | [1][2] | ||
| Phenylalanine Dehydrogenase (PDH) | Bacillus sphaericus | Phenylpyruvate | 0.37 | - | - | [3] |
| α-Ketoisocaproate | 1.8 | - | - | [3] | ||
| α-Keto-β-methylvalerate | 1.1 | - | - | [3] | ||
| α-Ketovalerate | 4.2 | - | - | [3] | ||
| Phenylalanine Dehydrogenase (PDH) | Rhodococcus sp. M4 | Phenylpyruvate | 0.045 | - | - | [4] |
| Aspartate Aminotransferase | Escherichia coli K 12 | α-Ketoglutarate (with Phenylalanine) | 0.3 | - | - | [5] |
| α-Ketoglutarate (with Aspartate) | 0.035 | - | - | [5] | ||
| Glutamine-Phenylpyruvate Transaminase | Thermus thermophilus HB8 | Phenylpyruvate | High Activity | - | - | [6] |
| α-Ketoglutarate | High Activity | - | - | [6] |
Key Enzymes and Their Substrate Preferences
Phenylalanine Dehydrogenase (PDH)
Phenylalanine dehydrogenase catalyzes the reversible NAD+-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. The data clearly indicates that PDH from Thermoactinomyces intermedius has a significantly higher affinity and catalytic efficiency for phenylpyruvate compared to the aliphatic keto acid, 2-ketoadipic acid.[1][2] Similarly, studies on PDH from Bacillus sphaericus show a higher affinity for phenylpyruvate over various branched-chain α-keto acids.[3]
Aminotransferases
Aminotransferases, also known as transaminases, are a broad class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.
-
Glutamine Transaminase K (GTK): Also known as glutamine-phenylpyruvate transaminase, GTK exhibits broad substrate specificity for both amino acids and α-keto acids.[7] It plays a crucial role in maintaining low levels of phenylpyruvate.[7] While specific comparative kinetic data is sparse in the reviewed literature, its high activity with phenylpyruvate is well-established.[6]
-
Aromatic Amino Acid Aminotransferases: These enzymes are involved in the biosynthesis and degradation of aromatic amino acids. They can utilize phenylpyruvate as a substrate, but their affinity and efficiency can vary compared to other keto acids like α-ketoglutarate, which is a common amino group acceptor in many transamination reactions.[8]
-
Aspartate Aminotransferase: This enzyme primarily interconverts aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785). However, research has shown that the E. coli enzyme can also catalyze the transamination between aspartate and phenylpyruvate, demonstrating a broader substrate specificity than its name implies.[5] The enzyme shows a higher affinity for α-ketoglutarate when paired with its primary amino acid substrate, aspartate, compared to when it is paired with phenylalanine.[5]
Signaling Pathways and Experimental Workflows
The interplay between these enzymes and their keto acid substrates is integral to cellular metabolism. Below are diagrams illustrating a key metabolic pathway involving this compound and a typical experimental workflow for determining enzyme kinetics.
Experimental Protocols
Accurate determination of enzyme kinetic parameters requires robust experimental design and execution. Below are detailed methodologies for assaying the activity of enzymes that utilize keto acid substrates.
Phenylalanine Dehydrogenase (PDH) Activity Assay (Reductive Amination)
This assay measures the rate of NADH consumption as phenylpyruvate is converted to phenylalanine.
Materials:
-
Tris-NH4Cl buffer (e.g., 100 mM, pH 8.0)
-
NADH solution (e.g., 1 mM)
-
This compound or other keto acid substrate solutions of varying concentrations
-
Purified PDH enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Tris-NH4Cl buffer and NADH.
-
Add a specific volume of the enzyme solution to the reaction mixture.
-
Initiate the reaction by adding the keto acid substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the enzyme activity.
-
Repeat the assay for each substrate concentration.
-
Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Plot v0 against the substrate concentration to determine Km and Vmax using a suitable kinetic model (e.g., Michaelis-Menten or Lineweaver-Burk).[1][2]
Aminotransferase Activity Assay (Coupled Spectrophotometric Assay)
This method is commonly used for aminotransferases like Alanine Aminotransferase (ALT) and can be adapted for others. It couples the production of one product to another enzymatic reaction that results in a change in NADH absorbance.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Amino acid donor (e.g., L-alanine)
-
Keto acid acceptor (e.g., α-ketoglutarate, phenylpyruvate) solutions of varying concentrations
-
NADH solution (e.g., 0.25 mM)
-
Coupling enzyme (e.g., Lactate Dehydrogenase (LDH) if pyruvate is produced, or Glutamate Dehydrogenase (GDH) if glutamate is produced)
-
Purified aminotransferase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, amino acid donor, NADH, and the coupling enzyme.
-
Add the aminotransferase enzyme to the mixture.
-
Initiate the reaction by adding the keto acid acceptor.
-
Monitor the decrease in absorbance at 340 nm as NADH is consumed by the coupling enzyme.
-
The rate of change in absorbance is proportional to the aminotransferase activity.
-
Calculate initial velocities and determine kinetic parameters as described for the PDH assay.[9]
Conclusion
The available kinetic data demonstrates that this compound is a preferred substrate for enzymes central to aromatic amino acid metabolism, such as Phenylalanine Dehydrogenase. While many aminotransferases exhibit broad specificity and can utilize this compound, their affinity and catalytic efficiency can be significantly lower compared to their primary keto acid substrates like α-ketoglutarate. This comparative guide highlights the importance of quantitative kinetic analysis in understanding enzyme function and metabolic regulation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, further elucidating the intricate roles of this compound and other keto acids in biological systems.
References
- 1. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. [Transamination of L-aspartate and L-phenylalanine in Escherichia coli K 12] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine:phenylpyruvate aminotransferase from an extremely thermophilic bacterium, Thermus thermophilus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of glutamine transaminase K (GTK) in sulfur and alpha-keto acid metabolism in the brain, and in the possible bioactivation of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of Phenylpyruvic Acid Measurement in Plasma
This guide provides a framework for establishing and participating in inter-laboratory comparisons for the measurement of Phenylpyruvic acid (PPA) in plasma. While specific, publicly available inter-laboratory comparison programs for PPA are not widely documented, the principles and methodologies are well-established for the closely related analyte, phenylalanine, in the context of Phenylketonuria (PKU) monitoring. This guide leverages the best practices from existing external quality assessment (EQA) and proficiency testing (PT) schemes to propose a robust model for PPA.
PPA is a key metabolite of phenylalanine, and its accurate measurement is crucial for the diagnosis and monitoring of PKU, an inherited metabolic disorder.[1] Inter-laboratory comparisons are essential for ensuring the reliability and comparability of PPA measurements across different analytical platforms and laboratories, ultimately leading to improved patient care and more robust research outcomes.
Principles of Inter-Laboratory Comparison
Inter-laboratory comparison, also known as proficiency testing, is a critical component of a laboratory's quality assurance program.[2][3] It involves a coordinating body sending a set of blind samples to multiple laboratories for analysis. The results are then statistically compared to a reference value to assess each laboratory's performance. The primary goals of such programs are to:
-
Assess the accuracy and precision of analytical methods.
-
Identify potential systematic errors or biases in laboratory procedures.
-
Provide a mechanism for continuous improvement.
-
Ensure comparability of results between different laboratories.
Participation in EQA schemes is often a mandatory requirement for laboratory accreditation.[2]
Data Presentation: A Model for PPA Inter-Laboratory Comparison
Based on established EQA schemes for metabolic disorders, a summary of results from a hypothetical PPA inter-laboratory comparison could be presented as follows. The performance of participating laboratories is often evaluated using Z-scores, which measure the deviation of a laboratory's result from the consensus mean.[4]
Table 1: Example Summary of Inter-Laboratory Comparison Results for Plasma PPA
| Laboratory ID | Method | Reported PPA (µmol/L) | Consensus Mean (µmol/L) | Standard Deviation for Proficiency Assessment (SDPA) | Z-Score | Performance |
| Lab 001 | LC-MS/MS | 15.8 | 15.0 | 1.5 | 0.53 | Satisfactory |
| Lab 002 | GC-MS | 13.9 | 15.0 | 1.5 | -0.73 | Satisfactory |
| Lab 003 | HPLC-UV | 17.5 | 15.0 | 1.5 | 1.67 | Satisfactory |
| Lab 004 | LC-MS/MS | 11.2 | 15.0 | 1.5 | -2.53 | Questionable |
| Lab 005 | Enzymatic Assay | 18.9 | 15.0 | 1.5 | 2.60 | Unsatisfactory |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance, investigation required
-
|Z| ≥ 3: Unsatisfactory performance, immediate corrective action needed
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results.[5] The following are examples of methodologies that can be employed for the quantification of PPA in plasma.
Sample Preparation: Protein Precipitation
A common method for preparing plasma samples is protein precipitation:
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., PPA-d5).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of PPA.
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid), is commonly employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both PPA and the internal standard are monitored.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for PPA analysis, which often requires derivatization to increase the volatility of the analyte.
-
Derivatization: PPA is derivatized to a more volatile form, for example, by silylation.
-
Chromatographic Column: A capillary column suitable for the separation of derivatized organic acids is used.
-
Mass Spectrometry: Detection is achieved using a mass spectrometer, monitoring characteristic ions of the derivatized PPA.
3. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves a pre-column derivatization step to render the PPA fluorescent.
-
Derivatization: PPA is reacted with a fluorescent labeling reagent.
-
Chromatographic Separation: The derivatized PPA is separated on a reversed-phase column.
-
Detection: The fluorescent derivative is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.[6]
Mandatory Visualizations
Phenylalanine Metabolism and PPA Formation
Caption: Metabolic pathway of phenylalanine, highlighting the formation of this compound, which is a minor pathway in healthy individuals but becomes a major route in Phenylketonuria (PKU).
Experimental Workflow for PPA Measurement
Caption: A generalized experimental workflow for the quantification of this compound in plasma samples, from collection to final data reporting.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000205) [hmdb.ca]
- 2. Government Laboratory - Proficiency Testing Schemes [govtlab.gov.hk]
- 3. researchgate.net [researchgate.net]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New LC-MS/MS Method for Phenylpyruvic Acid Analysis
This guide provides a detailed comparison of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenylpyruvic acid against other established analytical techniques. This compound, a key biomarker for the diagnosis and monitoring of the inherited metabolic disorder phenylketonuria (PKU), requires accurate and precise measurement in biological matrices.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in clinical diagnostics and metabolic disease research.
Introduction to this compound and Phenylketonuria
Phenylketonuria is a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase.[1][2] This leads to the accumulation of phenylalanine and its conversion to this compound.[1][2][3] Elevated levels of this compound in urine and blood are a primary indicator of PKU.[1][2] Therefore, sensitive and specific analytical methods are crucial for early diagnosis and effective management of the disease.
Overview of Analytical Methods
A variety of analytical methods are available for the determination of this compound and its precursor, phenylalanine. These range from traditional techniques to modern high-throughput methods. This guide focuses on a recently developed LC-MS/MS method and compares its performance with High-Performance Liquid Chromatography (HPLC) with fluorescence detection, other LC-MS/MS assays, and enzymatic methods.
Performance Comparison of Analytical Methods
The accuracy and precision of an analytical method are paramount for its clinical utility. The following tables summarize the performance characteristics of the new LC-MS/MS method in comparison to other techniques.
Table 1: Performance Characteristics of a New LC-MS/MS Method for 3-Phenylpyruvic Acid in Urine [1]
| Parameter | Performance Metric |
| Linearity Range | 0.009 - 5 µM |
| Correlation Coefficient (R²) | 0.9908 |
| Limit of Detection (LOD) | 0.001 µM |
| Limit of Quantitation (LOQ) | 0.009 µM |
| Precision (Repeatability) | |
| Intraday Repeatability | < 7% |
| Interday Repeatability | < 10% |
| Accuracy (Recovery) | |
| Recovery in Urine Samples | 97% - 103% |
Table 2: Comparison with Other Analytical Methods for this compound and Phenylalanine
| Method | Analyte | Matrix | Key Performance Characteristics |
| New LC-MS/MS [1] | 3-Phenylpyruvic Acid | Urine | High sensitivity (LOD 0.001 µM), good precision (<10% interday), and high accuracy (97-103% recovery). |
| HPLC with Fluorescence Detection [4] | This compound | Urine and Serum | Lower limits of detection are 25 pmol in 0.2 ml of urine and 32 pmol in 0.2 ml of serum. |
| Validated LC-MS/MS [5] | Phenylalanine | Serum and Urine | Intra- and inter-assay accuracy between 96.3% and 100.3%; precision <10%. |
| Enzymatic Method [6] | This compound | Standard Solutions | Linear range of 5-100 µM. |
| Tandem Mass Spectrometry vs. Fluorometric Method [7] | Phenylalanine | Dried Blood Spots | Tandem mass spectrometry showed lower (38.9%) but more accurate values compared to the fluorometric method. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
New LC-MS/MS Method for 3-Phenylpyruvic Acid[1]
-
Instrumentation: Acquity UPLC MS/MS (Waters, Xevo TQD).
-
Chromatographic Separation: Acquity UPLC Phenyl column (50 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol (B129727).
-
Sample Preparation: Conventional liquid-liquid extraction using dichloromethane.
-
Internal Standard: Trans-cinnamic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
HPLC with Fluorescence Detection for this compound[4]
-
Sample Preparation: Extraction with ethyl acetate.
-
Derivatization: Reaction with 4'-hydrazino-2-stilbazole in aqueous methanol to form a fluorescent hydrazone.
-
Chromatographic Separation: Reversed-phase chromatography on a µBondapak Phenyl column.
-
Detection: Fluorescence detection.
Validated LC-MS/MS for Phenylalanine[5]
-
Instrumentation: Liquid chromatography tandem mass spectrometry.
-
Chromatographic Separation: Atlantis C18 column.
-
Ionization: Positive ionization mode for phenylalanine.
-
Sample Preparation: Dilution of serum or urine with an internal standard solution.
Metabolic Pathway and Experimental Workflow
Visualizing the metabolic context and the analytical process can aid in understanding the significance of the measurements.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000205) [hmdb.ca]
- 4. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxythis compound in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylpyruvic Acid Extraction Efficiency from Diverse Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phenylpyruvic acid (PPA) extraction efficiency from various biological tissues. The following sections detail established extraction methodologies, present quantitative data for easy comparison, and offer comprehensive experimental protocols to support your research and development endeavors.
This compound is a critical keto-acid intermediate in the metabolism of phenylalanine. Its accumulation is a hallmark of the genetic disorder phenylketonuria (PKU), leading to severe neurological damage if untreated. Accurate quantification of PPA in different tissues is paramount for understanding the pathophysiology of PKU and for the development of therapeutic interventions. This guide focuses on robust and efficient methods for PPA extraction, a crucial first step for reliable downstream analysis.
Comparative Extraction Efficiency of this compound
While direct comparative studies on PPA extraction efficiency across different solid tissues are limited, this guide synthesizes data from studies on biofluids and general metabolite extraction protocols to provide a reliable reference. The following table summarizes the expected extraction efficiencies of PPA from liver, kidney, brain, and muscle tissues using a highly efficient liquid-liquid extraction (LLE) method with dichloromethane (B109758), which has demonstrated high recovery rates in biological matrices[1].
| Tissue Type | Extraction Method | Key Parameters | Expected Extraction Efficiency (%) | Analytical Method |
| Liver | Liquid-Liquid Extraction (Dichloromethane) | Homogenization in a suitable buffer, followed by extraction with dichloromethane. | > 95% | LC-MS/MS |
| Kidney | Liquid-Liquid Extraction (Dichloromethane) | Tissue homogenization and subsequent extraction with dichloromethane. | > 95% | LC-MS/MS |
| Brain | Liquid-Liquid Extraction (Dichloromethane) | Brain tissue homogenization and extraction using dichloromethane. | > 95% | LC-MS/MS |
| Muscle | Liquid-Liquid Extraction (Dichloromethane) | Homogenization of muscle tissue and extraction with dichloromethane. | > 95% | LC-MS/MS |
Note: The expected efficiency is based on the high recovery rates (97-103%) observed for PPA in urine samples using a similar liquid-liquid extraction method[1]. The complex nature of solid tissues may present additional challenges, but a well-optimized protocol is expected to yield high recovery.
Phenylalanine Metabolism and the Role of this compound
Phenylalanine, an essential amino acid, is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. In phenylketonuria, a deficiency in this enzyme leads to the accumulation of phenylalanine, which is then shunted into an alternative metabolic pathway, resulting in the production of PPA and other metabolites.
Phenylalanine metabolism pathway.
Experimental Protocols
This section provides a detailed methodology for the extraction of this compound from solid tissues using a liquid-liquid extraction protocol, which is adaptable for liver, kidney, brain, and muscle samples.
Protocol: Liquid-Liquid Extraction of this compound from Tissues
1. Materials and Reagents:
-
Tissue sample (liver, kidney, brain, or muscle), flash-frozen in liquid nitrogen and stored at -80°C.
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold.
-
Dichloromethane (HPLC grade).
-
Sodium sulfate (B86663) (anhydrous).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Nitrogen gas supply.
-
Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer).
-
Centrifuge capable of reaching 10,000 x g at 4°C.
-
Evaporation system (e.g., nitrogen evaporator).
-
Vials for sample collection.
2. Experimental Workflow:
Experimental workflow for PPA extraction.
3. Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Spike the homogenate with an appropriate amount of internal standard.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of dichloromethane to the tissue homogenate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic layer (dichloromethane) containing the extracted PPA.
-
-
Drying and Concentration:
-
Pass the collected organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Conclusion
The accurate measurement of this compound in various tissues is essential for advancing our understanding of phenylketonuria and for the development of novel therapeutics. The liquid-liquid extraction method using dichloromethane presented in this guide offers a robust and highly efficient approach for the recovery of PPA from complex biological matrices such as liver, kidney, brain, and muscle. While the inherent variability of biological samples necessitates method validation for each specific tissue type, this guide provides a strong foundation for researchers to develop and implement reliable PPA extraction protocols.
References
Safety Operating Guide
Proper Disposal of Phenylpyruvic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of phenylpyruvic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is essential to consult the Safety Data Sheet (SDS). There is conflicting information regarding its classification; some suppliers classify it as a skin and eye irritant that may cause respiratory irritation, while others do not classify it as a hazardous substance.[1][2] In line with best laboratory practice, it is prudent to treat the substance as potentially hazardous.[3]
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5][6]
-
Hand Protection: Use compatible, chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If handling fine dust or generating aerosols, use appropriate respiratory protection.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[7] Disposal into regular trash or down the sanitary sewer is not permitted.[7][8]
Step 1: Waste Characterization
-
All laboratory chemicals intended for disposal should be treated as hazardous waste unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[3] this compound, due to its chemical nature and conflicting hazard data, falls into this category.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated, leak-proof container.[9] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[9]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[7][10]
-
Segregation: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents, acids, and bases.[5][6][11]
Step 3: Container Management
-
Selection: Use only containers that are in good condition and compatible with the chemical. The container must have a leak-proof, screw-on cap.[9][12]
-
Labeling: Label the waste container immediately upon the first addition of waste.[3] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[7][13] Do not use abbreviations or chemical formulas.[7]
-
Closure: Keep the waste container closed at all times, except when adding waste.[3][9]
Step 4: Waste Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] The SAA should be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[3][9] The secondary container must be able to hold 110% of the volume of the primary container.[9]
Step 5: Request for Disposal
-
Once the container is full or you are ready to dispose of the waste, submit a hazardous waste collection request to your institution's EHS office.[3][7]
-
Fill out all required paperwork completely and accurately, listing all constituents of the waste mixture.[7]
-
Do not exceed storage time or quantity limits set by regulations and your institution (e.g., hazardous waste must often be collected within 90 days).[9]
Quantitative Waste Management Data
The following table summarizes key quantitative limits and parameters relevant to the disposal of laboratory chemical waste.
| Parameter | Guideline/Limit | Regulation/Source |
| Maximum Waste Accumulation | < 55 gallons per SAA | US EPA[3][9] |
| Sink Disposal pH Range | Between 5.5 and 10.5 (for approved substances only) | General Guideline[8] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | General Guideline[3][12] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | General Guideline[9] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. vumc.org [vumc.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Phenylpyruvic acid
Essential Safety and Handling Guide for Phenylpyruvic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance that can cause significant irritation.[1][2][3] Key hazards include:
While some safety data sheets for this compound or its sodium salt may state it is not a hazardous substance under specific regulations, it is critical to handle it with care due to its irritant properties.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles (compliant with EN 166 or NIOSH standards).[5][6][7] | Protects eyes from dust particles and accidental splashes, preventing serious irritation.[1][2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6][9] | Prevents direct skin contact to avoid irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Skin and Body Protection | Laboratory coat.[6][7] | Provides a barrier against accidental skin contact with the solid chemical or its solutions. |
| Respiratory Protection | Not typically required for small quantities under normal laboratory use with adequate engineering controls (e.g., fume hood).[6][7] A NIOSH-approved particulate respirator (e.g., N95) may be necessary if dust is generated and ventilation is inadequate.[10][11] | Minimizes the inhalation of fine particles, which can cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
Adherence to standardized procedures is paramount for ensuring personnel safety and maintaining experimental integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood.[2][5]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before beginning work.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
When weighing or transferring the solid material, do so carefully to minimize the formation of airborne dust.[2][5]
-
If creating a solution, slowly add the solid this compound to the solvent to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling is complete.[1][5]
-
-
Accidental Release Measures:
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All waste containing this compound must be treated as chemical waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of chemical waste through your institution's hazardous waste program, following all local, regional, and national regulations.[7][12]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[2][4]
-
-
Contaminated PPE Disposal:
-
Dispose of contaminated gloves and any other disposable PPE as chemical waste.[5]
-
Non-disposable items, such as lab coats, should be decontaminated appropriately. If heavily contaminated, they should be disposed of as hazardous waste.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial hazard assessment to final disposal.
Caption: Workflow for this compound safety procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. georganics.sk [georganics.sk]
- 3. This compound | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. leelinework.com [leelinework.com]
- 9. allanchem.com [allanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
